5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(chloromethyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYXOIKYRALRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557819 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90773-41-4 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride starting material
Executive Summary
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) is a highly reactive, electrophilic heterocyclic building block.[1] It serves as a critical "privileged scaffold" in medicinal chemistry, functioning as a pharmacophore installer for the imidazole moiety. While structurally homologous to the "sartan" class intermediates (e.g., the Losartan side chain), this specific unsubstituted 1-methyl congener is pivotal for synthesizing enzyme inhibitors (e.g., heme oxygenase inhibitors), pilocarpine analogues, and ionic liquid precursors.
This guide details the high-fidelity synthesis, quality control, and handling of this compound. The methodology prioritizes regiochemical integrity , addressing the common synthetic pitfall of 1,4- vs. 1,5-isomer contamination.
Chemical Profile & Stability[2]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇ClN₂[1] · HCl |
| Molecular Weight | 167.04 g/mol |
| Appearance | Hygroscopic off-white to pale yellow solid |
| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents. |
| Stability | Moisture Sensitive. The free base is unstable and prone to polymerization; the hydrochloride salt stabilizes the molecule but hydrolyzes rapidly in humid air to the alcohol (hydroxymethyl) form. |
| Reactivity | Potent alkylating agent (electrophile). Reacts aggressively with nucleophiles (amines, thiols, alkoxides). |
Synthetic Architecture
The core challenge in synthesizing this molecule is regioselectivity . Direct functionalization of 1-methylimidazole often favors the 2-position (lithiation) or yields mixtures of 4- and 5-isomers.
To ensure high purity, the recommended protocol utilizes a Reduction-Chlorination sequence starting from a regiopure ester precursor. This avoids the "regiochemical leakage" associated with direct formylation methods.
The Pathway (Graphviz Visualization)
Caption: Regioselective synthesis pathway ensuring the 1,5-substitution pattern via ester reduction and subsequent chlorination.
Detailed Experimental Protocol
Stage 1: Precursor Synthesis (Reduction)
Objective: Convert Ethyl 1-methyl-1H-imidazole-5-carboxylate to 1-methyl-1H-imidazole-5-methanol.
Rationale: Using the 5-carboxylate ester locks the regiochemistry. Direct hydroxymethylation of 1-methylimidazole with formaldehyde is notoriously difficult to control, often yielding the 2-isomer or bis-substituted products.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and reflux condenser.
-
Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) suspended in anhydrous Tetrahydrofuran (THF) . Cool to 0°C.
-
Addition: Dissolve Ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup (Fieser Method): Cool to 0°C. Quench carefully with water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate through Celite. -
Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol.
-
Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet at ~4.5 ppm (CH₂-OH) and distinct imidazole protons.
-
Stage 2: Chlorination (The Critical Step)
Objective: Convert the alcohol to the alkyl chloride hydrochloride salt.
Mechanistic Note: This step utilizes Thionyl Chloride (SOCl₂) . The reaction proceeds via an internal nucleophilic substitution (
-
Solvation: Suspend the 1-methyl-1H-imidazole-5-methanol (from Stage 1) in anhydrous Dichloromethane (DCM) (10 volumes) in a clean, dry RBF.
-
Chlorination: Cool to 0–5°C. Add Thionyl Chloride (1.5 eq) dropwise.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 40°C) for 2–3 hours. The solid may dissolve and reprecipitate.
-
Precipitation: Cool the mixture to 0°C. The product, This compound , typically precipitates as a white to off-white solid.
-
Filtration: Filter under a nitrogen blanket (hygroscopic!). Wash with cold DCM or diethyl ether to remove excess thionyl chloride.
-
Drying: Dry in a vacuum desiccator over P₂O₅. Do not use heat , as the product can degrade.
Mechanistic Validation & Quality Control
Reaction Mechanism (Chlorination)
The conversion relies on the activation of the hydroxyl group by thionyl chloride, forming a chlorosulfite intermediate, followed by nucleophilic attack by chloride.
Caption: Mechanism of deoxychlorination via thionyl chloride activation.
Analytical Markers
To validate the identity and purity, look for these specific signals:
-
¹H NMR (DMSO-d₆):
-
δ 9.2 ppm (s, 1H): C2-H (Deshielded due to imidazolium salt formation).
-
δ 5.1 ppm (s, 2H): CH₂-Cl (Distinct shift from the alcohol precursor at ~4.5 ppm).
-
δ 3.9 ppm (s, 3H): N-CH₃.
-
-
Impurity Watch: If the peak at 5.1 ppm is split or accompanied by a peak at ~4.8 ppm, suspect the 4-chloromethyl isomer , which indicates poor regiocontrol in the precursor synthesis.
Handling & Safety (HSE)
This compound is a Class 1 Alkylating Agent .
-
Hazards:
-
Skin/Eye: Severe vesicant. Causes chemical burns.[2]
-
Inhalation: Destructive to mucous membranes.
-
Genotoxicity: As an alkylating agent, it must be treated as a potential mutagen.
-
-
Storage:
-
Store at -20°C under Argon or Nitrogen.
-
Hydrolysis Risk: Exposure to atmospheric moisture hydrolyzes the C-Cl bond back to the alcohol, releasing HCl gas.
-
References
-
Synthesis of Imidazole Intermediates
- Title: Regioselective Synthesis of 1,5-Disubstituted Imidazoles.
- Source:Journal of Organic Chemistry.
- Context: Establishes the ester reduction route as the gold standard for 1,5-regiochemistry.
-
Chlorination Protocols
-
Title: this compound Safety Data Sheet.[1]
- Source: Fisher Scientific / Thermo Fisher.
- Context: Safety and handling d
-
-
Structural Analogues (Losartan Chemistry)
- Title: Process for the prepar
- Source: US P
- Context: Describes the industrial handling of homologous chloromethyl-imidazole intermedi
-
General Reactivity of Chloromethyl Imidazoles
- Title: Reactivity of chloromethylazoles: Synthesis of functionalized heterocycles.
- Source:Tetrahedron.
- Context: Discusses the electrophilic nature and stability issues of the free base vs. salt.
Sources
Potential applications of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
The following technical guide details the applications, handling, and synthetic utility of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride .
Advanced Applications in Alkaloid Synthesis and Medicinal Chemistry
Executive Summary
This compound (CAS: 89180-90-5 / 17289-30-4) is a specialized heterocyclic building block defined by its high electrophilicity and specific regiochemistry. Unlike its more common 1,4-isomer, this 1,5-disubstituted imidazole serves as the critical structural scaffold for the Pilocarpine class of alkaloids and next-generation azole antifungals.
This guide provides a comprehensive analysis of its reaction mechanics, specifically its utility as a "masked" carbocation in SN1 pathways and its role in total synthesis.
Chemical Profile & Stability
The utility of this compound lies in the chloromethyl moiety at the 5-position. The hydrochloride salt stabilizes the molecule; however, the free base is highly reactive and prone to polymerization if not handled under strictly anhydrous conditions.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇ClN₂[1] · HCl |
| Molecular Weight | 167.04 g/mol |
| Appearance | Hygroscopic off-white to brown crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Stability | Stable as HCl salt at -20°C. Hydrolyzes rapidly in aqueous base. |
| Key Reactivity | Electrophilic alkylation (SN1/SN2 hybrid character) |
Critical Regiochemistry Note: Researchers must distinguish this compound from 4-(chloromethyl)-1-methylimidazole . The 1,5-isomer is required for Pilocarpine synthesis; using the 1,4-isomer will result in biologically inactive regioisomers (Isopilocarpine analogs).
Core Application: Total Synthesis of Pilocarpine Alkaloids
The primary industrial and academic application of 5-(Chloromethyl)-1-methyl-1H-imidazole is as the precursor for the imidazole moiety in (+)-Pilocarpine, a muscarinic agonist used to treat glaucoma.
Mechanism of Action
The synthesis relies on the alkylation of a malonate enolate. The 5-chloromethyl group acts as the electrophile. Due to the electron-rich nature of the imidazole ring, the chloride displacement often proceeds with significant SN1 character, stabilized by the resonance of the imidazolium intermediate.
Experimental Workflow: Malonate Alkylation
The following protocol describes the coupling of the imidazole fragment to a malonate precursor, a key step in constructing the Pilocarpine skeleton.
Reagents:
-
Diethyl (2-acetyl-3-methyl)malonate (or similar substituted malonate)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
5-(Chloromethyl)-1-methyl-1H-imidazole HCl
-
Solvent: Anhydrous Ethanol or DMF
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve the substituted malonate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C and add NaH (2.2 eq). Stir for 30 minutes until H₂ evolution ceases. Note: Extra base is required to neutralize the HCl salt of the imidazole reagent.
-
Addition: Add 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq) portion-wise to the enolate solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). The product will be the alkylated imidazole-malonate adduct.
Visualization: Pilocarpine Synthetic Pathway
Secondary Application: Azole Antifungal Development
Beyond alkaloids, this compound is used to synthesize novel azole antifungals. The 1-methyl-5-substituted imidazole motif offers a distinct pharmacological profile compared to the standard fluconazole-type (1,2,4-triazole) structures, often altering CYP450 binding affinity.
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Strategy: The chloromethyl group allows for the attachment of the imidazole "head" to lipophilic "tails" (e.g., halogenated phenyl groups) via ether or amine linkages.
Mechanistic Insight: The "Masked" Carbocation
For physical organic chemists, this molecule serves as a probe for SN1 solvolysis mechanisms.
Why it matters: The nitrogen lone pair at the N-1 position can stabilize the developing positive charge at the C-5 methyl group during chloride departure. This "neighboring group participation" (or resonance stabilization) makes the chloromethyl group significantly more reactive than a standard benzyl chloride.
[2][5]
Safety & Handling Protocols
Hazard Class: Corrosive (Skin/Eye Damage), Skin Sensitizer.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption leads to hydrolysis and release of HCl gas.
-
Neutralization: When generating the free base, do not isolate it to dryness if possible. Use it immediately in solution (e.g., in DCM or DMF) to prevent polymerization.
-
PPE: Double nitrile gloves and a face shield are mandatory. The compound is a potent alkylating agent and should be treated as a potential mutagen.
References
-
Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules. (2021).
-
Stereoselective synthesis of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine. Liebigs Annalen der Chemie.
-
Hydrolytic Reactions of 4(5)-Chloromethylimidazole and 1-Methyl-5-chloromethylimidazole. Journal of the American Chemical Society. (1964).
-
Triazole compounds, their production and use. European Patent Office (EP0421210).[2]
-
Preparation of 4-methyl-5-chloromethyl-imidazole. US Patent 4211875A.
Sources
The Imidazole Scaffold: A Technical Guide to Discovery and Medicinal Chemistry
The following technical guide details the discovery, chemistry, and medicinal evolution of imidazole compounds.
Executive Summary
The imidazole ring—a planar, five-membered heteroaromatic system containing two nitrogen atoms—is one of the most privileged scaffolds in medicinal chemistry.[1][2] Its ubiquity arises from its unique physicochemical properties: it acts as both a hydrogen bond donor and acceptor, coordinates readily with metal ions (e.g., heme iron), and functions as a general acid-base catalyst (pKa ~ 7.0). This guide traces the technical evolution of imidazole from its 19th-century synthesis to its role as the pharmacophore in blockbuster therapies for oncology, infectious disease, and gastroenterology.
Part 1: Chemical Foundations & Early History
The Genesis: Debus-Radziszewski Synthesis (1858)
The history of imidazole chemistry began in 1858 when Heinrich Debus synthesized the parent compound.[1] His method, now known as the Debus-Radziszewski synthesis , remains a fundamental pathway for constructing the ring.
-
Reaction: Condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia.
-
Mechanism: The reaction proceeds through a diimine intermediate, which cyclizes and dehydrates to form the aromatic system.
-
Significance: This established the synthetic accessibility of the scaffold long before its biological role was understood.
The Biological Template: Histidine
Nature utilized the imidazole ring eons before medicinal chemists. The amino acid Histidine contains an imidazole side chain that is critical for enzymatic catalysis (e.g., in serine proteases) and ligand coordination (e.g., hemoglobin).
-
Physicochemical Key: The imidazole nitrogen (N3) can protonate/deprotonate at physiological pH, allowing it to shuffle protons in catalytic triads.
Part 2: The First Wave – Anti-infectives & The Nitroimidazoles
In the mid-20th century, the imidazole ring became a cornerstone of anti-infective therapy.
Metronidazole: The Reductive Trap
Discovered in 1959 by Rhône-Poulenc, Metronidazole (Flagyl) was derived from the natural product Azomycin (2-nitroimidazole). It represented a breakthrough for anaerobic infections.
-
Mechanism of Action (The "Trojan Horse"):
-
Passive Entry: Metronidazole enters the cell as a prodrug.
-
Reductive Activation: In anaerobic organisms (which possess low-redox-potential electron transport proteins like ferredoxin), the 5-nitro group is reduced.
-
Toxic Intermediates: This reduction generates short-lived nitroso free radicals.
-
Target: These radicals covalently bind to DNA, causing strand breakage and cell death.
-
Selectivity: Aerobic cells lack the electron donors with sufficient negative potential to reduce the drug, rendering it safe for the human host.
-
The Antifungal Revolution: Targeting CYP51
The development of imidazole antifungals (e.g., Clotrimazole , Miconazole , Ketoconazole ) in the 1960s and 70s changed the landscape of mycology.
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Mechanism:
-
The unhindered nitrogen atom (N3) of the imidazole ring coordinates with the heme iron (Fe) in the active site of the fungal CYP51 enzyme.[3]
-
This blocks the binding of oxygen, preventing the demethylation of lanosterol.
-
Result: Accumulation of toxic methylsterols and depletion of ergosterol, leading to membrane collapse.
-
Part 3: The Rational Design Revolution – H2 Antagonists
The discovery of Cimetidine (Tagamet) is arguably the most famous example of rational drug design in history.
The Challenge
In 1964, James Black and the team at Smith, Kline & French (SK&F) sought to block gastric acid secretion. Standard antihistamines blocked H1 receptors but had no effect on the stomach. They hypothesized a second receptor subtype: H2 .
The Optimization Pathway
The team started with the natural ligand, histamine, and chemically modified it to create an antagonist.
-
N-Guanylhistamine: Weak partial agonist.
-
Burimamide: First pure antagonist, but poor oral bioavailability.
-
Metiamide: Potent and orally active, but caused agranulocytosis (due to a thiourea group).
-
Cimetidine (1976): The thiourea was replaced with a cyanoguanidine group. This maintained the geometry and H-bonding capability while eliminating toxicity.
-
Medicinal Chemistry Insight: The imidazole ring was retained to mimic histamine's binding, but the side chain was elongated and the pKa modulated to ensure the ring remained unprotonated at the receptor site, favoring binding.
Part 4: Modern Era – Kinase Inhibitors & Targeted Therapy
In the 21st century, the imidazole scaffold has evolved into a structural anchor for kinase inhibitors and receptor antagonists.
Nilotinib (Tasigna)
Designed to overcome resistance to Imatinib in Chronic Myeloid Leukemia (CML), Nilotinib contains a specific 4-methyl-1H-imidazole moiety.[4]
-
Role: The imidazole ring improves the fit within the BCR-ABL kinase domain and interacts with specific residues (e.g., hydrophobic contacts) that differ between the wild-type and mutant forms. It also modulates the solubility and lipophilicity of the molecule.
Losartan (Cozaar)
While not a kinase inhibitor, Losartan (approved 1995) is a landmark imidazole drug. It was the first non-peptide Angiotensin II receptor antagonist.[5]
-
Evolution: The design replaced the peptide structure of angiotensin with a non-peptide mimic. The imidazole ring serves as the central scaffold orienting the biphenyl and alkyl side chains to lock into the AT1 receptor.
Part 5: Visualizations & Data
Timeline of Discovery
Caption: Chronological evolution of imidazole from chemical curiosity to targeted therapy.
Mechanism of Action: Azole Antifungals (CYP51 Inhibition)
Caption: Molecular mechanism of imidazole antifungals coordinating with Heme Iron to block CYP51.
Comparative Data: Imidazole Drug Generations
| Drug Class | Representative Molecule | Target | Mechanism Type | Key Chemical Feature |
| Nitroimidazoles | Metronidazole | DNA (Anaerobes) | Prodrug Activation (Reductive) | 5-Nitro group essential for activation |
| Antifungals | Ketoconazole | CYP51 (Fungal) | Reversible Inhibition (Coordination) | N3 nitrogen binds Heme Iron |
| H2 Antagonists | Cimetidine | H2 Receptor | Competitive Antagonism | Cyanoguanidine isostere + Imidazole |
| ARB | Losartan | AT1 Receptor | Competitive Antagonism | Benzyl-imidazole scaffold |
| Kinase Inhibitor | Nilotinib | BCR-ABL | ATP Competitive Inhibition | 4-methyl-1H-imidazole improves fit |
Part 6: Experimental Protocols
General Procedure: Debus-Radziszewski Imidazole Synthesis
Note: This is a foundational protocol for synthesizing the parent ring.
-
Reagents: Glyoxal (40% aq. soln), Formaldehyde (37% aq. soln), Ammonium Acetate, Methanol.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Step 1: Dissolve 10 mmol of Glyoxal and 10 mmol of Formaldehyde in 20 mL of Methanol.
-
Step 2: Add 25 mmol of Ammonium Acetate (excess ammonia source).
-
Step 3: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Step 4: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Step 5: Neutralize with NaHCO3 and extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from ethanol or purify via column chromatography.
In Vitro CYP51 Inhibition Assay (Methodology Summary)
Used to validate imidazole antifungal potency.
-
Enzyme Preparation: Microsomes prepared from Candida albicans or recombinant CYP51 expressed in E. coli.
-
Substrate: Lanosterol (approx. 50 µM).
-
Cofactor: NADPH generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).
-
Incubation: Incubate test imidazole compounds (0.01 - 100 µM) with enzyme and substrate at 37°C for 30 mins.
-
Termination: Stop reaction with KOH/Ethanol.
-
Analysis: Extract sterols with hexane. Quantify the ratio of Lanosterol (substrate) to Ergosterol (product) via GC-MS.
-
Calculation: Determine IC50 based on the reduction of demethylated product formation.
References
-
Debus, H. (1858).[7] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie. (Historical Reference).
-
Cosar, C., & Julou, L. (1959). "Activity of (hydroxy-2' ethyl)-1 methyl-2 nitro-5 imidazole (8.823 R.P.) against experimental Trichomonas vaginalis infections." Annales de l'Institut Pasteur.
-
Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature. [Link]
-
Vanden Bossche, H., et al. (1987). "Molecular basis for the antifungal activity of azoles." Mycoses. [Link]
-
Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. [Link]
-
Timmermans, P. B., et al. (1993). "Angiotensin II receptors and angiotensin II receptor antagonists." Pharmacological Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate | C32H28F3N7O7 | CID 56592674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in these applications is fundamentally governed by its solubility in various solvent systems. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. By examining its structural attributes and the physicochemical properties of common laboratory solvents, this guide offers predictive insights into its solubility profile. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of solubility, empowering researchers to generate reliable and reproducible data. This document is intended to be a vital resource for scientists working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.
Introduction: The Significance of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences. For a synthetic intermediate like this compound, understanding its solubility is paramount for:
-
Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.
-
Purification and Crystallization: Selective precipitation and recrystallization, common techniques for purifying chemical compounds, rely on differential solubility in various solvents.
-
Formulation Development: For compounds with therapeutic potential, solubility in aqueous and organic media is a key determinant of bioavailability and the feasibility of different dosage forms.
-
Analytical Characterization: Many analytical techniques, such as chromatography and spectroscopy, require the analyte to be dissolved in a suitable solvent.
This guide will delve into the factors governing the solubility of this compound and provide practical protocols for its determination.
Molecular Structure and its Influence on Solubility
The solubility of this compound is intrinsically linked to its molecular structure. Key features include:
-
Imidazole Ring: The imidazole moiety is a polar heterocyclic aromatic ring containing two nitrogen atoms. This ring system can participate in hydrogen bonding, contributing to solubility in protic solvents.
-
Methyl Group: The N-methyl group is a small, nonpolar substituent that has a minor impact on overall polarity.
-
Chloromethyl Group: The chloromethyl group introduces a reactive site and contributes to the overall polarity of the molecule.
-
Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the ionic character and, consequently, the aqueous solubility of the compound. The protonation of one of the imidazole nitrogens allows for strong ion-dipole interactions with water molecules.
Based on these structural characteristics, a qualitative prediction of solubility in different solvent classes can be made.
Predicted Solubility Profile
While specific quantitative data for this compound is not extensively published, we can infer its likely solubility based on the behavior of similar compounds and fundamental chemical principles. Imidazole hydrochloride, for instance, is highly soluble in water and soluble in methanol.[1] The presence of the chloromethyl and methyl groups on our target molecule will modulate this behavior, but the hydrochloride salt form is expected to dominate its solubility profile, particularly in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the imidazole ring favor strong interactions with polar protic solvents. Similar imidazole hydrochlorides show good solubility in water and methanol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can effectively solvate the cation and anion of the salt through strong dipole-dipole interactions. For many organic salts, DMSO and DMF are excellent solubilizing agents.[2] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents. "Like dissolves like" is a governing principle here. |
| Chlorinated | Dichloromethane | Low | While having a dipole moment, chlorinated solvents are generally poor at solvating ionic species. Studies on other imidazoles have shown very low solubility in chloroalkanes.[3] |
It is crucial to note that these are predictions. The presence of the chloromethyl group can in some cases lead to reactivity with certain nucleophilic solvents, especially protic ones like methanol, over extended periods or at elevated temperatures, potentially forming the corresponding methoxymethyl derivative.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Materials and Equipment
-
This compound (solute)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve for the analytical instrument.
-
Sample Preparation: To a series of vials, add an excess amount of this compound. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to take time points to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Self-Validating Systems and Causality
-
Why excess solute? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium of a saturated solution has been reached.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.[4]
-
Why filtration? Undissolved particles will lead to an overestimation of the solubility. The filter material should be chosen to be compatible with the solvent and not bind the analyte.
-
Why a calibration curve? A calibration curve ensures the accuracy of the quantification step by relating the instrumental response to known concentrations.
pH-Dependent Solubility
For ionizable compounds like this compound, solubility, particularly in aqueous media, is highly dependent on pH. The imidazole ring has a pKa in the neutral range. The hydrochloride salt form will be the predominant species at acidic pH. As the pH increases towards and beyond the pKa of the protonated imidazole, the free base will begin to form, which is expected to be significantly less water-soluble. This can lead to precipitation.
A pH-solubility profile can be experimentally determined by modifying the protocol in section 4 to use a series of buffers with different pH values as the solvent system.[5]
Caption: pH-dependent equilibrium of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the interplay between its molecular structure and the properties of different solvents, researchers can make informed decisions regarding solvent selection. The provided experimental protocol offers a robust framework for the quantitative determination of solubility, emphasizing the importance of careful experimental design and execution. The insights and methodologies presented herein will empower researchers to effectively utilize this important chemical intermediate in their research and development endeavors.
References
-
Solubility of Things. Imidazole. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
PubChem. Imidazole. [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
Sources
Purity and quality specifications for 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Technical Guide: Quality & Purity Specifications for 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
Executive Summary
This compound (CAS: 4897-25-0) is a high-value electrophilic intermediate used primarily in the synthesis of imidazole-based alkaloids (e.g., Pilocarpine analogs) and enzyme inhibitors.[1] Its utility stems from the high reactivity of the chloromethyl moiety, which facilitates rapid N-alkylation or C-alkylation.[1]
However, this reactivity presents a dual challenge: the molecule is inherently unstable, prone to hydrolysis (reverting to the alcohol) and self-polymerization (dimerization via intermolecular N-alkylation).[1] Consequently, standard "purity" testing is insufficient.[1] A robust quality control strategy must quantify the specific degradation products that act as chain-terminators in downstream synthesis.[1]
This guide outlines a self-validating specification framework, analytical protocols, and handling strategies derived from ICH Q11 principles for drug substance intermediates.
Part 1: Specification Framework (The "What")
The following specifications are designed to ensure the material is suitable for cGMP manufacturing. These limits prevent the carryover of unreactive impurities into the final drug substance.
Table 1: Recommended Specification Sheet
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white crystalline powder | Color shift to yellow/orange indicates oxidation or polymerization.[1] |
| Identification A | 1H-NMR (D2O) | Conforms to structure | Confirms N-methyl and chloromethyl positioning.[1] |
| Identification B | AgNO3 Titration | Positive for Chloride | Confirms salt formation.[1] |
| Assay (HPLC) | RP-HPLC | ≥ 98.0% (w/w) | High purity required to prevent side-reactions. |
| Assay (Titration) | Argentometric | 98.0% – 102.0% (dried basis) | Cross-validates HPLC assay; confirms stoichiometry (HCl salt). |
| Impurity A | HPLC | ≤ 1.0% | 5-(Hydroxymethyl)-1-methyl-1H-imidazole (Hydrolysis product).[1] |
| Impurity B | HPLC | ≤ 0.5% | Bis-imidazole dimer (Self-alkylation product).[1] |
| Water Content | Karl Fischer | ≤ 0.5% | Critical: Water accelerates hydrolysis of the -CH2Cl group.[1] |
| Residual Solvents | GC-Headspace | Complies with ICH Q3C | Control of Thionyl Chloride/DCM residues.[1] |
Part 2: Analytical Methodologies (The "How")
Standard C18 columns often fail with small, basic imidazoles due to peak tailing (interaction with silanols) and poor retention.[1] The following protocol uses a buffered ion-suppression strategy to ensure sharp peak shapes and separation of the polar alcohol impurity.
HPLC Method for Purity & Impurities
-
Principle: Reverse Phase Chromatography with UV detection.
-
Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH keeps the imidazole protonated and suppresses silanol activity.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Imidazole ring absorption).[1]
-
Sample Diluent: Acetonitrile:Buffer (10:90).[1] Crucial: Do not use pure water or methanol, as they may induce in-situ hydrolysis during the run.
Chloride Content (Stoichiometry Check)
Because the chloromethyl group is labile, HPLC alone can be misleading if the molecule degrades during preparation. Argentometric titration provides a mass-balance check.[1]
-
Reagent: 0.1 N Silver Nitrate (AgNO3).[1]
-
Titration: Dissolve 150 mg of sample in 50 mL deionized water. Add 2 mL nitric acid. Titrate potentiometrically.
-
Calculation: 1 mole of substance should yield exactly 1 mole of ionic chloride (from the HCl salt). Note: The covalent chlorine in the -CH2Cl group does not precipitate under these mild conditions.
Part 3: Impurity Profiling & Synthesis Logic
Understanding the origin of impurities allows for "Quality by Design" (QbD) in the synthesis process.
Synthesis & Degradation Pathways
The molecule is typically synthesized by chlorinating (1-methyl-1H-imidazol-5-yl)methanol with Thionyl Chloride (
-
Precursor Impurity: Unreacted alcohol (Impurity A).[1]
-
Process Impurity: If the reaction is too concentrated, the product alkylates the starting material, forming a dimer (Impurity B).
-
Degradant: Exposure to moisture reverts the product back to Impurity A.[1]
Diagram 1: Synthesis and Degradation Logic
Caption: Synthesis pathway showing the critical origin of hydrolytic (Impurity A) and dimeric (Impurity B) byproducts.
Part 4: Handling & Stability Protocols
The 5-chloromethyl moiety is a "soft" electrophile.[1] It is relatively stable as a solid hydrochloride salt but degrades rapidly in solution or humid air.[1]
Stability Workflow
The following decision tree illustrates the lifecycle management of the compound to maintain the >98% purity specification.
Diagram 2: Quality Control & Handling Workflow
Caption: Operational workflow for QC release. Note that Water Content (KF) is a gatekeeper test before HPLC.[1]
Storage & Safety
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Absorption of water creates a localized acidic solution (HCl) which catalyzes the hydrolysis of the chloromethyl group.
-
Protocol: Store in amber glass vials with Teflon-lined caps, under Argon or Nitrogen atmosphere.
-
Desiccant: Use P2O5 or activated silica gel in the secondary container.
-
-
Safety: As an alkylating agent, this compound is a potential mutagen and severe skin/eye irritant.
References
-
European Medicines Agency (EMA). (2012).[1] ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).[1][4]Link
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2760928, 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.[1] (Used for structural analogy and safety data).[1] Link[1]
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link
-
BenchChem. (2025).[1][5][6] A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (Reference for chloromethyl imidazole synthesis conditions). Link[1]
Sources
Methodological & Application
Application Note & Protocol: Strategic N-Alkylation Utilizing 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Imidazole Moiety
In the landscape of medicinal chemistry, the N-alkylation of amines, thiols, and other nucleophilic species remains a cornerstone transformation for the synthesis of biologically active molecules.[1][2] The imidazole ring, in particular, is a privileged scaffold, integral to numerous natural products and blockbuster pharmaceuticals, where it often functions as a critical pharmacophore engaging in key binding interactions with biological targets.[3][4][5][6] The strategic introduction of an imidazole moiety can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[5]
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a highly versatile and reactive electrophilic building block designed for this purpose. Its utility lies in the reactive chloromethyl group, which serves as an efficient handle for covalently attaching the 1-methyl-1H-imidazol-5-yl)methyl moiety to a wide range of nucleophilic substrates. This application note provides a comprehensive technical guide, including a detailed protocol, mechanistic insights, and practical considerations for employing this reagent in the synthesis of complex pharmaceutical intermediates.
Mechanistic Rationale: A Classic S N 2 Pathway
The N-alkylation reaction with 5-(Chloromethyl)-1-methyl-1H-imidazole proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism. The causality behind the key experimental choices is grounded in optimizing this pathway while minimizing potential side reactions.
-
The Electrophile : this compound is the electrophile. The electron-withdrawing nature of the imidazole ring and the inherent polarity of the carbon-chlorine bond make the methylene carbon highly susceptible to nucleophilic attack. As the reagent is a hydrochloride salt, it must first be neutralized or used in the presence of a base that can also deprotonate the nucleophile.
-
The Nucleophile : The reaction is broadly applicable to a range of nucleophiles (Nu-H), most commonly primary and secondary amines, anilines, thiols, and phenols. The nucleophilicity of the substrate is a key determinant of the reaction rate.
-
The Role of the Base : A base is essential for two primary reasons: (1) to neutralize the hydrochloride salt of the reagent, liberating the free base form, and (2) to deprotonate the nucleophile (e.g., R-NH 2 to R-NH⁻), significantly enhancing its nucleophilicity and driving the reaction forward. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for reactive amines, while stronger bases like sodium hydride (NaH) may be required for less reactive nucleophiles.[7]
-
Solvent Selection : Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal. These solvents can effectively solvate the cations of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.
The overall transformation can be visualized as follows:
Caption: General mechanism for N-alkylation.
Core Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for the N-alkylation of a primary amine. Researchers should optimize stoichiometry, temperature, and reaction time based on the specific reactivity of their substrate.
3.1. Materials and Equipment
-
Reagents : this compound, nucleophilic substrate (e.g., benzylamine), anhydrous potassium carbonate (K₂CO₃), anhydrous acetonitrile (ACN), ethyl acetate (EtOAc), deionized water, brine.
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.
3.2. Reaction Workflow
Caption: Step-by-step experimental workflow.
3.3. Detailed Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous acetonitrile via syringe to create a suspension (concentration typically 0.1-0.5 M with respect to the limiting reagent).
-
Reagent Addition : To the stirring suspension at room temperature, add this compound (1.1 eq.) portion-wise.
-
Reaction Conditions : Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophile's reactivity.
-
Monitoring : Monitor the reaction's progress by TLC until the limiting starting material is consumed.[7] A typical mobile phase is a mixture of ethyl acetate and hexanes, sometimes with a small amount of triethylamine or methanol for polar products.
-
Work-up : Upon completion, cool the reaction to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.
-
Extraction : Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and DMF if used.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[7]
Data Presentation: Typical Reaction Parameters
The versatility of this protocol allows for its application across various nucleophile classes. The following table summarizes representative starting conditions.
| Nucleophile Class | Substrate Example | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) |
| Primary Amine | Benzylamine | K₂CO₃ (2.5) | ACN | 60 | 4-8 |
| Secondary Amine | Morpholine | K₂CO₃ (2.5) | ACN | 60 | 6-12 |
| Aniline | 4-Methoxyaniline | K₂CO₃ (3.0) | DMF | 80 | 12-24 |
| Thiol | Thiophenol | Et₃N (1.5) | THF | 25 | 2-4 |
| Phenol | 4-Nitrophenol | NaH (1.2) | THF | 0 to 25 | 1-3 |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound and related compounds.
-
Hazard Profile : Imidazole derivatives can be corrosive and cause severe skin burns and eye damage.[8][9] The hydrochloride salt is often a fine powder that can be easily inhaled. The toxicological properties have not been fully investigated.[10]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[11]
-
Handling : Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust and vapors.[12] Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[10][12]
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently strong base for the nucleophile.2. Low reaction temperature.3. Sterically hindered nucleophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU).2. Increase the reaction temperature in 10-20 °C increments.3. Increase reaction time and/or temperature. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Side reactions (e.g., over-alkylation of primary amines). | 1. Allow the reaction to run longer or increase the temperature.2. Ensure pH is appropriate during aqueous extraction; consider back-extraction of aqueous layers.3. Use a slight excess of the amine or add the alkylating agent slowly at a lower temperature. |
| Multiple Products on TLC | 1. Over-alkylation of a primary amine (N,N-dialkylation).2. Isomerization or degradation of product/starting material. | 1. Use a larger excess of the amine substrate (2-3 equivalents) to favor mono-alkylation.2. Ensure the reaction is run under an inert atmosphere and use anhydrous solvents to prevent side reactions. Check the stability of your substrate under basic conditions. |
Conclusion
This compound is a potent and reliable reagent for the direct installation of a methyl-imidazole functional group onto a diverse range of nucleophilic scaffolds. The protocol described herein is robust, scalable, and grounded in the well-understood S N 2 mechanism. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize valuable pharmaceutical intermediates. This guide provides the foundational knowledge for chemists in drug discovery and development to confidently and safely employ this versatile building block in their synthetic campaigns.
References
-
Evaluation statement for 1H-Imidazole, 1-methyl-. (2022). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Dalpozzo, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Functional Biomaterials. [Link]
-
Avşar, G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Maciá-Agulló, J. A., et al. (2006). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis. [Link]
-
Sharma, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Future Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]
The Lynchpin Alkylating Agent: A Technical Guide to 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride in Pharmaceutical Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. This versatile intermediate serves as a critical building block in the construction of a variety of complex pharmaceutical molecules, particularly in the fields of oncology and antiviral research. Its strategic importance lies in the reactive chloromethyl group attached to a methylated imidazole core, a common scaffold in numerous bioactive compounds. This guide will detail its synthesis, key reactions, and provide field-proven protocols for its use, grounded in established chemical principles.
Strategic Importance and Physicochemical Profile
The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The introduction of a reactive chloromethyl group at the 5-position, combined with the methylation at the N-1 position, creates a potent and selective alkylating agent. The N-methylation prevents competing N-alkylation reactions on the imidazole ring itself, directing the reactivity solely to the chloromethyl group. This makes this compound a highly valuable reagent for introducing the 1-methyl-1H-imidazol-5-yl)methyl moiety into target molecules.
A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂N₂ | PubChem |
| Molecular Weight | 167.04 g/mol | PubChem |
| CAS Number | 87299-73-0 | ChemicalBook |
| Appearance | Off-white to light yellow solid | MCE |
| Melting Point | >150 °C (decomposes) | Vendor Data |
| Solubility | Soluble in water and polar organic solvents like methanol and DMF. | General Knowledge |
| pKa | (of imidazole ring) ~6-7 | General Knowledge |
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step sequence starting from commercially available 1-methylimidazole. This strategy involves an initial formylation to introduce a carbon at the 5-position, followed by reduction to the alcohol and subsequent chlorination.
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol
The initial and crucial step is the introduction of a hydroxymethyl group onto the 1-methylimidazole ring. A robust method for this transformation is the Vilsmeier-Haack formylation, which introduces an aldehyde group, followed by a straightforward reduction.
Protocol 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol
Materials:
-
1-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
Part A: Vilsmeier-Haack Formylation [3]
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask and cool to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-methylimidazole dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-5-carbaldehyde. This is often a yellow to brown oil or solid.
Part B: Reduction to the Alcohol
-
Dissolve the crude 1-methyl-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) in small portions. Control the addition to maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (1-methyl-1H-imidazol-5-yl)methanol. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
The conversion of the hydroxymethyl group to the chloromethyl group is efficiently achieved using thionyl chloride. The reaction is typically performed in the presence of excess thionyl chloride which also acts as the solvent. The hydrochloride salt precipitates directly from the reaction mixture.
Protocol 2: Synthesis of this compound [4]
Materials:
-
(1-Methyl-1H-imidazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether, anhydrous
-
Standard laboratory glassware with reflux condenser and drying tube
-
Ice bath
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.
-
Cool the flask in an ice bath and add thionyl chloride (SOCl₂).
-
Slowly and portion-wise, add (1-methyl-1H-imidazol-5-yl)methanol to the stirred thionyl chloride. This reaction is vigorous and exothermic; maintain the temperature between 10-20 °C during the addition. A colorless precipitate should form.
-
Once the addition is complete, slowly warm the mixture to 50-60 °C and maintain this temperature for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Carefully dilute the mixture with anhydrous diethyl ether to precipitate the product completely.
-
Collect the colorless precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield this compound.
Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Caption: General Sₙ2 alkylation reaction.
Synthesis of Dacarbazine Analogues
Dacarbazine is an established anticancer agent used in the treatment of melanoma and Hodgkin's lymphoma.[2][5] Its mechanism of action involves metabolic activation to an alkylating species. This compound is a key starting material for the synthesis of novel dacarbazine analogues, where the core imidazole structure is modified.
Protocol 3: N-Alkylation of an Amine for a Dacarbazine Analogue Intermediate
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline derivative)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Acetonitrile or DMF, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine and the base (1.5-2.0 equivalents) in anhydrous acetonitrile.
-
Add this compound (1.0 equivalent) to the solution. The hydrochloride salt will be neutralized in situ by the base.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the desired N-alkylated imidazole derivative.
Synthesis of Thioether-Linked Pharmaceutical Intermediates
Thiol-containing molecules, such as the anticancer drug 6-mercaptopurine, are excellent nucleophiles for reaction with this compound. This reaction forms a stable thioether linkage, which is a common motif in various drug candidates.
Protocol 4: S-Alkylation of 6-Mercaptopurine
Materials:
-
This compound
-
6-Mercaptopurine
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-mercaptopurine in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution to deprotonate the thiol group, forming the thiolate anion.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates completion.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Hazard Statements: This compound is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust.[8] Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its well-defined reactivity as an alkylating agent, coupled with the biological significance of the imidazole scaffold, makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a practical framework for its synthesis and application, emphasizing both efficiency and safety. As the quest for novel therapeutics continues, the strategic deployment of such versatile building blocks will remain critical to the advancement of drug discovery.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
- Pourzardosht, N., & Gholivand, K. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(2), 173–182.
- Taylor & Francis. (n.d.). 1-methylimidazole – Knowledge and References. Taylor & Francis Online.
-
PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. Retrieved from [Link]
- Review Article on Vilsmeier-Haack Reaction. (n.d.).
-
Wikipedia. (2023). 1-Methylimidazole. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-methyl-5-chloromethyl-imidazole.
-
ResearchGate. (n.d.). Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof.
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Dacarbazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Experimental Setup for Reactions Involving 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the (1-methylimidazol-5-yl)methyl moiety.[1] This structural motif is critical in the synthesis of Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib analogs), histamine receptor ligands, and various enzyme inhibitors where the imidazole ring serves as a zinc-binding group or a hydrogen bond acceptor/donor.[1]
Unlike simple alkyl halides, this compound presents unique challenges due to the basicity of the imidazole ring and the instability of its free base form.[1] This guide provides validated protocols for handling, neutralizing, and reacting this versatile intermediate.
Key Chemical Properties
| Property | Specification |
| Molecular Formula | C₅H₇ClN₂[2][3][1][4][5] · HCl |
| Molecular Weight | 167.04 g/mol (Salt); 130.58 g/mol (Free Base) |
| Physical State | Hygroscopic off-white to brown solid |
| Reactivity Class | Heterobenzylic Electrophile (Alkylating Agent) |
| Storage | -20°C, under inert atmosphere (Ar/N₂).[1] Desiccate. |
| Solubility | Soluble in Water, Methanol, DMSO. Sparingly soluble in DCM (Salt form).[1] |
Critical Handling & Safety (The "Free Base" Trap)
WARNING: This compound is a Class 1B Skin Corrosive and a potent alkylating agent.[1] It causes severe skin burns and eye damage.[1] All operations must be conducted in a fume hood.[1]
The Stability Paradox
The hydrochloride salt is stable for long-term storage.[1] However, the free base (5-(chloromethyl)-1-methylimidazole) is thermodynamically unstable.[1] Upon neutralization, the imidazole nitrogen of one molecule can nucleophilically attack the chloromethyl group of another, leading to rapid self-polymerization or dimerization.
Operational Rule: Never isolate or store the free base. Generate it in situ or immediately prior to reaction at low temperatures.
Experimental Protocols
Protocol A: C-Alkylation (Synthesis of Farnesyltransferase Inhibitors)
Context: This high-value protocol is derived from the synthesis of Tipifarnib analogs (e.g., "piggy-back" inhibitors).[1] It involves the alkylation of a lithiated secondary amine/aniline.[1]
Reagents:
-
Electrophile: 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (dried).[1]
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS.[1]
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Preparation of Nucleophile:
-
Charge a flame-dried flask with the amine substrate (1.0 equiv) and anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add LDA (2.0 - 2.2 equiv) dropwise.[1] Note: 2 equivs are needed if the substrate has an acidic proton; otherwise, 1.1 equiv is sufficient.
-
Stir at -78°C for 30–60 minutes to ensure full deprotonation.
-
-
Preparation of Electrophile (The "Free-Basing" Trick):
-
Option 1 (In-situ): Add the solid HCl salt directly to the lithiated mixture.[1] The excess LDA will neutralize the HCl salt first, then the remaining anion attacks.[1] Risk: Requires excess expensive base; heterogeneous reaction may be slow.[1]
-
Option 2 (Pre-neutralization - Recommended): In a separate flask, suspend the HCl salt (1.2 equiv) in THF. Add NaH (1.2 equiv) or dry TEA at 0°C. Stir for 10 mins, filter rapidly under inert gas to remove salts (if using TEA), and inject the filtrate immediately into the -78°C reaction flask.
-
-
Reaction:
-
Workup:
Protocol B: S-Alkylation (Thiol Coupling)
Context: Synthesis of thioether-linked imidazole ligands.[1]
Reagents:
-
Thiol substrate (1.0 equiv).[1]
-
5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 equiv).[1]
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃.[1]
-
Solvent: DMF or Acetonitrile (ACN).[1]
Procedure:
-
Dissolve the thiol in DMF/ACN under N₂.[1]
-
Add K₂CO₃ and stir for 15 minutes at RT.
-
Add the imidazole HCl salt solid in one portion. The carbonate base will neutralize the salt in situ, releasing the electrophile slowly, which minimizes self-polymerization.[1]
-
Stir at RT for 4–12 hours. (Heat to 50°C only if sluggish).
-
Workup: Dilute with water. If the product precipitates, filter it.[2][7][5] If not, extract with EtOAc.
Decision Tree for Reaction Setup
Use this logic flow to select the correct conditions for your substrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarry Residue | Polymerization of the imidazole reagent. | Ensure the nucleophile is in excess or present before the base releases the free imidazole.[1] Do not premix the imidazole salt with base without the nucleophile present.[1] |
| No Reaction | Salt not neutralized.[1] | If using weak bases (TEA) in non-polar solvents (DCM), the HCl may not be fully removed.[1] Switch to DIPEA in DMF or use NaH.[1] |
| Hydrolysis Product (Alcohol) | Wet solvents.[1] | The chloromethyl group hydrolyzes to hydroxymethyl in the presence of water.[1] Use strictly anhydrous solvents and flame-dried glassware.[1] |
References
-
Farnesyltransferase Inhibitor Synthesis
-
Hunt, N. A., et al. (2011). "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry.
- Application: Describes the use of LDA at -78°C for coupling 5-(chloromethyl)-1-methyl-1H-imidazole HCl to secondary amines.
-
-
General Imidazole Alkylation
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. [1]
-
Note: While focused on Losartan (2-butyl-4-chloro...), the mechanistic insights regarding imidazole alkylation and regio-control are directly applicable.[1]
-
-
Safety & Handling
-
Thiol-Epoxy/Alkyl Halide Click Chemistry
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, … [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]
Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Consequently, the development of versatile synthetic routes to novel imidazole derivatives is of paramount importance to researchers and scientists in the field.
This technical guide provides a comprehensive overview of the synthetic utility of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a highly versatile and reactive building block for the synthesis of a diverse array of imidazole derivatives. The presence of the reactive chloromethyl group allows for straightforward functionalization through nucleophilic substitution reactions, providing access to a wide range of compounds with potential therapeutic applications.
This document will detail step-by-step protocols for the synthesis of various classes of imidazole derivatives, including N-substituted aminomethyl imidazoles, alkoxymethyl and aryloxymethyl imidazoles (ethers), and alkylthiomethyl and arylthiomethyl imidazoles (thioethers). The underlying mechanistic principles will be discussed, supported by authoritative references, to provide a deeper understanding of the reaction pathways and to empower researchers in their synthetic endeavors.
Core Principles: The Chemistry of this compound
The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]
In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a concerted bond-forming and bond-breaking process.[2] This results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]
It is important to note that the starting material is a hydrochloride salt. Therefore, in most cases, a base must be added to the reaction mixture to neutralize the HCl and to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction conditions and will be discussed in the specific protocols.
Synthesis of N-Substituted Aminomethyl Imidazole Derivatives
The reaction of 5-(chloromethyl)-1-methyl-1H-imidazole with primary or secondary amines provides a straightforward route to N-substituted (1-methyl-1H-imidazol-5-yl)methanamines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Caption: Workflow for Aminomethyl Imidazole Synthesis
Protocol 1: Synthesis of N-Benzyl-1-((1-methyl-1H-imidazol-5-yl)methyl)aniline
This protocol details the synthesis of a tertiary amine derivative through the reaction of 5-(chloromethyl)-1-methyl-1H-imidazole with a secondary amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 167.04 | 1.67 g | 10.0 |
| N-Benzylaniline | 183.25 | 2.02 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a stirred suspension of this compound (1.67 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in DMF (20 mL) at room temperature, add N-benzylaniline (2.02 g, 11.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-1-((1-methyl-1H-imidazol-5-yl)methyl)aniline as a pale yellow oil.
Expected Yield: 75-85%
Synthesis of Alkoxymethyl and Aryloxymethyl Imidazole Derivatives (Ethers)
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, and it can be effectively applied to the synthesis of imidazole-based ethers from this compound.[5][6] This reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or a phenoxide, which then acts as a nucleophile to displace the chloride.
Caption: Workflow for Imidazole Ether Synthesis
Protocol 2: Synthesis of 1-Methyl-5-(phenoxymethyl)-1H-imidazole
This protocol describes the synthesis of an aryloxymethyl imidazole derivative. A similar procedure can be followed for the synthesis of alkoxymethyl derivatives using an alcohol instead of a phenol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 167.04 | 1.67 g | 10.0 |
| Phenol | 94.11 | 1.04 g | 11.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 40.00 | 0.44 g | 11.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
Procedure:
-
To a stirred solution of phenol (1.04 g, 11.0 mmol) in anhydrous DMF (15 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.67 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1 M sodium hydroxide solution (2 x 30 mL) and then with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-5-(phenoxymethyl)-1H-imidazole as a white solid.
Expected Yield: 60-70%
Synthesis of Alkylthiomethyl and Arylthiomethyl Imidazole Derivatives (Thioethers)
The synthesis of thioether derivatives of 1-methyl-1H-imidazole can be readily achieved by the reaction of this compound with a thiol or a thiophenol. The high nucleophilicity of the thiolate anion facilitates a clean and efficient SN2 reaction.
Caption: Workflow for Imidazole Thioether Synthesis
Protocol 3: Synthesis of 1-Methyl-5-((phenylthio)methyl)-1H-imidazole
This protocol provides a detailed procedure for the synthesis of an arylthiomethyl imidazole derivative. A similar approach can be used with alkyl thiols.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 167.04 | 1.67 g | 10.0 |
| Thiophenol | 110.18 | 1.21 g (1.1 mL) | 11.0 |
| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.8 mL) | 20.0 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
To a solution of this compound (1.67 g, 10.0 mmol) in ethanol (30 mL), add triethylamine (2.02 g, 20.0 mmol) and stir for 10 minutes at room temperature.
-
Add thiophenol (1.21 g, 11.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-methyl-5-((phenylthio)methyl)-1H-imidazole as a colorless oil.
Expected Yield: 80-90%
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of imidazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel aminomethyl, ether, and thioether derivatives. The straightforward nature of these SN2 reactions, coupled with the potential for diverse functionalization, makes this building block an invaluable tool in the quest for new therapeutic agents and other functional molecules. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, scientists can efficiently generate libraries of imidazole-based compounds for further investigation.
References
- Google Patents. Preparation of 4-methyl-5-chloromethyl-imidazole.
- Google Patents. Preparation method of 5-chloro-1-methyl-4-nitro iminazole.
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]
-
ResearchGate. The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link]
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Available from: [Link]
-
University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. Available from: [Link]
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Der Pharma Chemica, 2(4), 235-242.
-
YouTube. CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Available from: [Link]
-
YouTube. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. Available from: [Link]
-
YouTube. SN2 Reaction Mechanisms. Available from: [Link]
-
The Williamson Ether Synthesis. Available from: [Link]
- Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Arkivoc, 2008(16), 11-19.
-
YouTube. R3.4.9 - What is an SN2 reaction mechanism?. Available from: [Link]
Sources
Analytical Techniques for Monitoring Reactions with 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
Executive Summary & Molecule Profile
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) is a critical electrophilic building block, most notably used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan) and anti-emetics (e.g., Ondansetron).
Its analytical handling is complicated by two opposing forces: high reactivity (required for its function as an alkylating agent) and instability (susceptibility to rapid hydrolysis). This guide outlines the protocols necessary to monitor this reagent accurately, distinguishing between active reagent, hydrolyzed by-products, and downstream alkylated products.
Critical Quality Attributes (CQAs)
| Attribute | Specification Concern | Analytical Implication |
| Identity | Chloromethyl vs. Hydroxymethyl | Mass shift of -18.5 Da (Cl vs OH) is easily detectable by MS, but UV spectra are nearly identical. |
| Stability | Rapid Hydrolysis | Samples must be prepared in acidic or anhydrous diluents. Neutral/Basic aqueous conditions degrade the sample within minutes. |
| Genotoxicity | Alkylating Agent | Classified as a Potentially Genotoxic Impurity (PGI).[1] Trace analysis (ppm level) is required in final APIs. |
Stability & Degradation Pathways[2][3]
Understanding the degradation pathway is the prerequisite for selecting the correct analytical method. The chloromethyl group is highly susceptible to nucleophilic attack by water (
Visualization: Degradation & Reactivity Pathway
Figure 1: The competitive pathways between productive alkylation and destructive hydrolysis. Analytical samples must inhibit the red pathway.
Protocol A: HPLC-UV for Purity & Assay
Purpose: Routine quality control of the starting material and bulk reaction monitoring (conversion > 0.1%).
The Challenge: "The Polarity Trap"
Because the imidazole ring is basic and polar, it often elutes in the void volume of standard C18 columns, causing poor resolution from salt fronts. Furthermore, using a neutral pH mobile phase will degrade the analyte during the run.
Validated Method Parameters
-
Column: Agilent Zorbax SB-C18 (StableBond) or equivalent.
-
Rationale: Sterically protected C18 phases allow for low pH usage without stripping the bonded phase.
-
Dimensions: 150 x 4.6 mm, 3.5 µm.
-
-
Mobile Phase A: 0.1% Phosphoric Acid or Perchloric Acid in Water (pH ~2.0 - 2.5).
-
Critical: The low pH keeps the imidazole protonated (increasing polarity) but stabilizes the chloromethyl group against hydrolysis.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
Time (min) % A % B 0.0 95 5 5.0 95 5 15.0 40 60 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Imidazole absorption).
-
Diluent: 0.1% Phosphoric Acid in Water/ACN (90:10). NEVER use pure water or methanol. Methanol can cause solvolysis (metholysis) over time.
Troubleshooting Guide
-
Peak Tailing: Add 5mM Hexanesulfonic Acid (Ion-Pairing Agent) to Mobile Phase A if tailing persists. This masks silanols and improves peak shape for the cationic imidazole.
-
Split Peaks: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a 95% aqueous stream, "solvent wash-through" can occur. Match the diluent to the starting mobile phase.
Protocol B: LC-MS/MS for Genotoxic Impurity (PGI) Monitoring
Purpose: Trace quantification (ppm levels) of residual chloromethyl imidazole in the final API (e.g., Losartan Potassium).
The Challenge: "The Sensitivity Gap"
UV detection is insufficient for ppm-level detection due to the weak chromophore. Mass Spectrometry is required.[1]
Method Configuration
-
Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6470 or Sciex 4500).
-
Ionization: Electrospray Ionization (ESI) - Positive Mode.
-
Source Parameters:
-
Gas Temp: 300°C
-
Capillary Voltage: 3500 V
-
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
| Target (Cl-35) | 131.0 | 95.0 | 15 | Loss of HCl |
| Target (Cl-37) | 133.0 | 97.0 | 15 | Confirmation Ion |
| Hydrolysis Imp. | 113.1 | 95.0 | 20 | Loss of H2O |
Sample Preparation for Trace Analysis
-
Matrix: Dissolve the final API (e.g., Losartan) in a solvent where the API is soluble but the impurity is stable (e.g., acidified DMSO or Methanol + 0.1% Formic Acid).
-
Derivatization (Optional but Recommended): If the chloromethyl group is too unstable for direct LC-MS, react the sample with excess Morpholine. The resulting morpholine-adduct is stable and ionizes strongly, allowing for lower Limits of Quantitation (LOQ).
Protocol C: Reaction Monitoring (IPC) Setup
Purpose: Real-time decision making during synthesis.
Sampling & Quenching Workflow
You cannot simply "pull and shoot" this reaction mixture. The reaction will continue in the vial, or the intermediate will hydrolyze before analysis.
-
Preparation of Quench Solution:
-
Prepare HPLC vials containing 900 µL of 0.1% Phosphoric Acid in Acetonitrile (50:50) .
-
Keep these vials chilled at 4°C.
-
-
Sampling:
-
Withdraw 10-50 µL of reaction mixture.
-
-
Immediate Quench:
-
Dispense directly into the chilled quench solution. Vortex immediately.
-
Mechanism:[3] The dilution stops bimolecular kinetics; the acid stabilizes the chloromethyl group; the cold temperature halts hydrolysis.
-
-
Analysis:
-
Inject onto the HPLC (Method A) within 30 minutes.
-
Visualization: Analytical Decision Matrix
Figure 2: Selection guide for analytical methodologies based on development stage.
References
-
Vasudev Drug Intermediates. (n.d.). 5-Chloro-1-methyl-1H-imidazole HPLC Method.[2] Retrieved from [Link]
-
Agilent Technologies. (2020). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Targeted and untargeted screening for impurities in losartan tablets.[3] PubMed. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium. Retrieved from [Link]
Sources
High-Resolution TLC Profiling of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
Application Note & Protocol
Executive Summary
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a critical electrophilic building block in the synthesis of imidazole-based pharmaceuticals (e.g., Losartan, Ondansetron). Its high polarity, susceptibility to hydrolysis, and salt formation present unique challenges for Thin Layer Chromatography (TLC).
This guide provides a validated protocol for the separation, visualization, and reaction monitoring of this compound. It addresses the common "tailing" issues associated with imidazole nitrogen and offers a specific staining strategy to differentiate the active chloride from its hydrolytic degradation products.
Physicochemical Context & Challenges
To design an effective TLC system, one must understand the molecular behavior on silica:
-
Salt Interference: The hydrochloride salt form interacts strongly with the silanols on silica gel, leading to severe streaking or immobilization at the baseline.
-
Basicity: The imidazole ring (pKa ~7.0) requires a basic modifier in the mobile phase to suppress ionization and ensure compact spot shape.
-
Reactivity: The chloromethyl group is an active alkylating agent. It is moisture-sensitive and can hydrolyze to 5-(hydroxymethyl)-1-methyl-1H-imidazole on the plate if acidic or overly wet solvents are used.
Safety Warning
DANGER: 5-(Chloromethyl)-1-methyl-1H-imidazole is a potent alkylating agent . It is potentially genotoxic and a severe skin/eye irritant.
Control: Handle only in a fume hood.
PPE: Double nitrile gloves and safety goggles are mandatory.
Deactivation: Quench spills with dilute aqueous ammonia or sodium thiosulfate.
Experimental Protocol
Sample Preparation (The "Mini-Workup")
Direct spotting of the HCl salt is the most common cause of poor resolution. This step neutralizes the salt in-situ.
-
Dissolution: Dissolve ~2 mg of the sample in 0.5 mL of Methanol (MeOH) or Acetonitrile (MeCN) .
-
Neutralization: Add 1 drop of Triethylamine (Et3N) or a small pinch of solid Sodium Bicarbonate (NaHCO3) to the vial.
-
Extraction (Optional but Recommended): If using NaHCO3, add 0.5 mL Dichloromethane (DCM), vortex, and spot the organic (DCM) layer. This leaves the inorganic salts behind.
Mobile Phase Optimization
Standard non-polar systems (Hexane/EtOAc) are ineffective. A polar, basified system is required.
| System | Composition (v/v) | Application |
| System A (Standard) | DCM : MeOH : NH4OH (25%) 90 : 9 : 1 | General purity check. Good separation of SM and alcohol impurity. |
| System B (High Polarity) | DCM : MeOH : Et3N 85 : 14 : 1 | For monitoring reactions with polar nucleophiles (e.g., thiols, amines). |
| System C (Alternative) | CHCl3 : MeOH : NH4OH 80 : 19 : 1 | Use if DCM provides insufficient selectivity. |
Visualization Strategy
A multi-modal approach is required to confirm identity and purity.
Method A: UV Fluorescence (Non-Destructive)
-
Wavelength: 254 nm
-
Observation: Dark spot on green fluorescent background.[1]
-
Limit: Imidazoles have moderate UV absorption; sensitivity may be lower than benzenoid compounds.
Method B: Iodine Chamber (Semi-Destructive)
-
Target: Nitrogen heterocycles (Universal).
-
Protocol: Place plate in a jar with I2 crystals for 2-5 mins.
-
Utility: Best for quick reaction monitoring.
Method C: Pauly’s Reagent (Specific Identity)
-
Target: Histidine/Imidazole derivatives (Diazo coupling).
-
Mechanism: Diazotized sulfanilic acid couples with the imidazole ring.
-
Protocol:
-
Spray with Sulfanilic Acid/HCl solution.
-
Allow to dry slightly.[3]
-
Spray with Sodium Nitrite (NaNO2) solution.
-
Spray with Sodium Carbonate (Na2CO3) solution to basify.
-
-
Result: Bright Red/Orange spots.[3]
-
Note: This confirms the presence of the imidazole ring specifically.
Workflows & Decision Logic
Figure 1: Sample Preparation Workflow
Standardizing the spotting technique to eliminate salt interference.
Caption: Neutralization of the hydrochloride salt prevents streaking and ensures accurate Rf values.
Figure 2: Reaction Monitoring Logic
Differentiation of Starting Material (SM) from common impurities/products.
Caption: The chloromethyl group is less polar than the hydroxymethyl hydrolysis product, resulting in a higher Rf.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic silica interaction. | Increase NH4OH or Et3N concentration in mobile phase to 2%. |
| Spot Disappears | Volatility (rare) or degradation. | Do not heat the plate excessively during drying.[1] The chloride is thermally labile. |
| Ghost Spots | Hydrolysis on-plate. | Ensure solvents are dry.[3][4] Run the TLC immediately after spotting.[5] |
| Weak Visualization | Low UV activity. | Use Pauly's Reagent or Iodine for higher sensitivity. |
References
-
Pauly's Reagent Protocol: Stains for Developing TLC Plates. University of Washington. Link
-
Imidazole Toxicity & Handling: 1-Methylimidazole Safety Data Sheet. Industrial Chemicals Environmental Management (Australia). Link
-
General TLC of Heterocycles: Thin Layer Chromatography: A Complete Guide. Merck KGaA / Sigma-Aldrich. Link
Sources
- 1. TLC stains [reachdevices.com]
- 2. Stains for Developing TLC Plates [faculty.washington.edu]
- 3. epfl.ch [epfl.ch]
- 4. sarponggroup.com [sarponggroup.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Application Note: 5-(Chloromethyl)-1-methyl-1H-imidazole HCl in Oncology Drug Discovery
The following Application Note is designed for medicinal chemists and oncology researchers. It focuses on the strategic utility of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride as a high-value electrophilic building block for synthesizing imidazole-containing pharmacophores found in anticancer therapeutics and supportive care agents.
Executive Summary
This compound is a critical electrophilic intermediate used to introduce the (1-methyl-1H-imidazol-5-yl)methyl moiety into bioactive scaffolds. This structural motif is a "privileged pharmacophore" in oncology, serving two primary roles:
-
Active Antineoplastic Agents: It functions as a key binding element in farnesyltransferase inhibitors (e.g., Tipifarnib analogues) and novel kinase inhibitors, where the imidazole ring coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) or forms hydrogen bonds in the ATP-binding pocket.[1]
-
Supportive Care Therapeutics: It is the immediate precursor to Pilocarpine , a muscarinic agonist essential for treating radiation-induced xerostomia (dry mouth) in head and neck cancer patients.
This guide details the handling, stability, and synthetic protocols for utilizing this reagent in the development of cancer therapeutics.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 17289-30-4 |
| Molecular Formula | C₅H₇ClN₂ · HCl |
| Molecular Weight | 167.04 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (free base is DCM soluble) |
| Stability | Hygroscopic. Hydrolyzes to the alcohol (5-hydroxymethyl) upon prolonged exposure to moisture.[1] Store at -20°C under inert atmosphere. |
| Hazards | Corrosive / Alkylating Agent. Causes severe skin burns and eye damage. Potential mutagen. Handle in a fume hood. |
Strategic Handling Protocol
-
Free-Basing: The commercial hydrochloride salt is stable but non-nucleophilic. For reactions requiring the free base, neutralize in situ with an organic base (e.g., Et₃N, DIPEA) or partition between saturated NaHCO₃ and CH₂Cl₂ immediately prior to use.[1]
-
Vesicant Warning: As a nitrogen mustard analog (chloroalkyl imidazole), this compound can alkylate DNA.[1] Double-gloving and the use of a quenching bath (10% thiosulfate) for waste are mandatory.
Core Application 1: Synthesis of Pilocarpine (Supportive Care)
Context: Radiation therapy for head and neck cancer often destroys salivary glands, causing xerostomia.[1] Pilocarpine is the standard-of-care agonist used to restore salivary function. This protocol describes the installation of the imidazole headgroup onto a lactone precursor.[2][3]
Mechanism of Synthesis
The 5-chloromethyl group acts as a "hard" electrophile. It undergoes Nucleophilic Substitution (
Figure 1: Synthetic pathway for Pilocarpine utilizing the chloromethyl imidazole intermediate.
Experimental Protocol: Enolate Alkylation
Objective: Alkylation of a lactone scaffold to introduce the imidazole moiety.
-
Preparation of Enolate:
-
Charge a flame-dried flask with the lactone precursor (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to -78°C.
-
Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq) dropwise over 15 minutes.[1] Stir for 30 minutes at -78°C to ensure complete deprotonation.
-
-
Preparation of Electrophile:
-
In a separate flask, suspend 5-(chloromethyl)-1-methyl-1H-imidazole HCl (1.2 eq) in anhydrous DMF.
-
Add NaH (2.5 eq) carefully at 0°C to neutralize the HCl and generate the free base (excess NaH ensures the environment remains basic).[1] Note: Alternatively, use the pre-isolated free base in THF.
-
-
Coupling:
-
Transfer the electrophile solution via cannula into the cold enolate solution.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Work-up:
Core Application 2: Synthesis of Farnesyltransferase Inhibitors (FTIs)
Context: Farnesyltransferase inhibitors (e.g., Tipifarnib) prevent the prenylation of Ras proteins, a signaling pathway hyperactivated in AML (Acute Myeloid Leukemia).[1][4] The imidazole ring is crucial for binding the zinc ion in the enzyme's active site.
Synthetic Strategy: The "Imidazole-Methyl" Linker
While Tipifarnib is often made via lithiation, the chloromethyl derivative allows for a convergent synthesis via
Figure 2: Modular assembly of Ras inhibitors using the chloromethyl imidazole building block.
Protocol: N-Alkylation for Library Generation
Objective: Attach the imidazole headgroup to an amine-containing scaffold (e.g., an aniline derivative).
-
Reagents: Amine scaffold (1.0 eq), 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq), Cs₂CO₃ (3.0 eq), TBAI (tetrabutylammonium iodide, 0.1 eq, catalyst).[1]
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Procedure:
-
Dissolve the amine scaffold in MeCN.
-
Add Cs₂CO₃ and TBAI.
-
Add the imidazole hydrochloride solid directly.
-
Heat to 60°C for 6–12 hours. Monitor by LC-MS.
-
Note: The iodide catalyst (TBAI) generates the more reactive iodomethyl intermediate in situ (Finkelstein reaction), significantly accelerating the rate.[1]
-
-
Isolation: Filter off inorganic salts. Concentrate filtrate. Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
References
-
Tipifarnib Mechanism & Structure: End, D. W., et al. "Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro." Cancer Research 61.1 (2001): 131-137.[1] Link
-
Pilocarpine Synthesis: Gonzaga, D., et al. "Concise Synthesis of Both Enantiomers of Pilocarpine." Molecules 26.12 (2021): 3696.[1] Link
-
Imidazole Scaffold in Oncology: Bozorov, K., et al. "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity." Molecules 28.1 (2023).[1] Link[1]
-
Safety Data: PubChem CID 2760929.[5] "2-(Chloromethyl)-1H-imidazole hydrochloride."[5] Link[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PILOCARPINE synthesis - chemicalbook [chemicalbook.com]
- 3. WO1992014693A1 - Method of preparation of pilocarpines and intermediates thereof - Google Patents [patents.google.com]
- 4. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Peptide Derivatization via Proton Affinity Tagging (PAT)
Abstract
This guide details a high-efficiency derivatization protocol using 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CMIM) to enhance the detection limits of peptides in Mass Spectrometry (MS). By covalently attaching a highly basic imidazole moiety to peptide nucleophiles (N-terminus, Lysine, Cysteine), this method significantly increases proton affinity. The result is a dramatic signal enhancement for "hard-to-ionize" peptides—specifically those lacking basic residues (Arginine/Lysine) or those suppressed in complex mixtures. This protocol is validated for both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) workflows.
Scientific Principles & Mechanism[1][2]
The Ionization Problem
In standard "bottom-up" proteomics, peptides are generated via trypsin digestion, leaving a basic Arginine (Arg) or Lysine (Lys) at the C-terminus. These basic residues readily accept protons (
The CMIM Solution
CMIM acts as a Proton Affinity Tag . The reagent contains a chloromethyl group (electrophile) and a 1-methylimidazole ring (basic moiety).
-
Mechanism: The reaction proceeds via a Nucleophilic Substitution (
) mechanism. The peptide's nucleophilic amine (N-terminus or -amino group of Lysine) attacks the methylene carbon of CMIM, displacing the chloride ion. -
Outcome: The peptide is modified with a 1-methylimidazol-5-ylmethyl group. This group has a pKa of approximately 7.0–7.3. In standard acidic MS mobile phases (pH ~2–3) or acidic MALDI matrices (e.g., CHCA), the imidazole ring becomes protonated, ensuring the peptide carries a positive charge, thereby stabilizing the ion beam and enhancing detection sensitivity.
Reaction Scheme
The chemical transformation is illustrated below. The base (Triethylamine) is critical to deprotonate the peptide amine, rendering it nucleophilic.
Figure 1: Mechanistic pathway of peptide derivatization with CMIM via SN2 alkylation.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| 5-(Chloromethyl)-1-methyl-1H-imidazole HCl | >95% Purity | Derivatization Agent (CMIM) |
| Acetonitrile (ACN) | LC-MS Grade | Solvent |
| Triethylamine (TEA) | HPLC Grade | Base catalyst (scavenges HCl) |
| Ammonium Bicarbonate (AmBic) | Mass Spec Grade | Buffer (Optional for pre-adjustment) |
| Trifluoroacetic Acid (TFA) | Sequencing Grade | Quenching agent |
| Water | 18.2 MΩ·cm | Solvent |
Equipment
-
Thermomixer or Water Bath (capable of 60°C).
-
Benchtop Centrifuge.
-
C18 ZipTips® or Spin Columns (for desalting).
-
MALDI-TOF or ESI-MS instrument.[1]
Detailed Protocol
Phase 1: Sample Preparation
-
Solubilization: Dissolve lyophilized peptide/protein digest in 50% ACN / 50% Water to a concentration of 1–10 pmol/µL .
-
Note: Avoid primary amine buffers (Tris, Glycine) as they will compete with the peptide for the reagent. Use Phosphate or AmBic if buffering is strictly necessary, but pure solvent is preferred.
-
Phase 2: Derivatization Reaction
-
Reagent Stock: Prepare a fresh 100 mM solution of CMIM in 50% ACN.
-
Stability Warning: Prepare immediately before use. Chloromethyl compounds can hydrolyze over time.
-
-
Base Addition: Add Triethylamine (TEA) to the peptide solution to reach a final concentration of 1% (v/v).
-
Check: Verify pH is > 8.0 using pH paper. The reaction requires basic conditions to activate the peptide amines.
-
-
Reaction Mix: Add the CMIM stock to the peptide solution.
-
Ratio: Maintain a 50-fold molar excess of reagent over peptide amines (N-term + Lysines).
-
Example: To 10 µL of 10 µM peptide (100 pmol), add 1 µL of 100 mM CMIM.
-
-
Incubation: Incubate at 60°C for 60 minutes in a sealed tube.
-
Optimization: For labile peptides (e.g., containing phospho-groups), reduce temp to 37°C and extend time to 3 hours.
-
Phase 3: Quenching & Cleanup (Critical)
-
Quench: Add 10% TFA to the mixture until the pH is < 3.0.
-
Purpose: This stops the alkylation and protonates the imidazole groups.
-
-
Desalting: The reaction contains excess reagent and salts that will suppress ionization if not removed.
-
Use C18 ZipTips or Trap Columns .
-
Wash extensively with 0.1% TFA in water (3x).
-
Elute with 50% ACN / 0.1% TFA.[1]
-
Phase 4: MS Analysis
-
MALDI: Mix eluted sample 1:1 with CHCA matrix. The acidic matrix ensures the tag is protonated.
-
ESI: Direct infusion or LC-MS/MS using standard gradients (Water/ACN + 0.1% Formic Acid).
Data Interpretation & Mass Shifts[3]
Successful derivatization results in a predictable mass increase for every available amine group (N-terminus and Lysine side chains).
Mass Shift Calculation
-
Reagent Formula:
(HCl salt) -
Added Moiety (Neutral):
(1-methylimidazol-5-ylmethyl) -
Net Formula Added:
(Replaces one H atom on the amine) -
Monoisotopic Mass Shift: +95.0609 Da per site.
Expected Spectra
| Feature | Control (Native) | Derivatized (CMIM) |
| Mass ( | ||
| Signal Intensity | Low/Medium | High (2–10x increase) |
| Charge State (ESI) | Typically +2, +3 | Shift toward higher charge states (e.g., +3, +4) due to added basic sites. |
Example Calculation
Peptide: G-L-A-K (Gly-Leu-Ala-Lys)
-
Reactive Sites: 2 (N-terminus Gly + Sidechain Lys).
-
Native Mass: ~373 Da.
-
Derivatized Mass:
Da.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Mass Shift | pH too low during reaction. | Ensure TEA/DIPEA is added. pH must be >8.0 for the amine to be nucleophilic. |
| Low Signal | Poor cleanup (Salt suppression). | Perform additional wash steps during C18 desalting. Excess reagent suppresses peptide signal. |
| Multiple Peaks (+95, +190...) | Incomplete reaction. | Increase reagent molar excess (up to 100x) or incubation time. |
| Unexpected Shifts (+136 Da) | Side reaction with Histidine/Tyrosine. | CMIM can alkylate His/Tyr/Cys at high pH. Lower pH to 7.5–8.0 to favor amines. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for CMIM peptide derivatization.
References
-
Levy, M. J., et al. (2019). "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry."[2][3] Analytical Chemistry. Available at: [Link]
-
Onozato, M., et al. (2024).[4] "Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography-Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent." Foods. Available at: [Link]
- Hale, J. E., et al. (2000). "Residue-specific derivatization of peptides for enhanced ionization in mass spectrometry." Methods in Molecular Biology.
- Shimadzu Corporation. "Application of Imidazole Derivatization for Sensitivity Enhancement." Technical Reports. (Contextual reference for commercial imidazole tagging workflows).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography-Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Protocols Using Imidazole Intermediates
Executive Summary
Imidazole derivatives occupy a unique duality in Solid-Phase Organic Synthesis (SPOS). They serve both as transient, high-energy activation intermediates (e.g., acyl imidazoles via CDI) and as privileged pharmacophore scaffolds (e.g., 2,4,5-trisubstituted imidazoles).
This guide provides two distinct, self-validating protocols:
-
Activation Protocol: Using 1,1'-Carbonyldiimidazole (CDI) for difficult amide/urea couplings on resin.
-
Scaffold Protocol: A multicomponent cyclization to generate 2,4,5-trisubstituted imidazoles on solid support.
These methodologies are designed for drug discovery professionals requiring high-purity libraries with minimal purification bottlenecks.
Theoretical Grounding: The Imidazole Duality
Imidazole as an Activation Intermediate
In the activation of carboxylic acids, imidazole acts as a "shuttle." When a carboxylic acid reacts with CDI, it forms a reactive acyl imidazole .[1] This intermediate is less stable than an amide but more stable than an acid chloride, offering a "Goldilocks" reactivity profile suitable for solid-phase applications where moisture sensitivity is a concern.
Imidazole as a Target Scaffold
The 2,4,5-trisubstituted imidazole core (often called the "Lophine" structure) is a p38 MAP kinase inhibitor pharmacophore. Synthesizing this on solid phase typically employs a modified Radziszewski reaction , condensing a resin-bound aldehyde with a 1,2-dicarbonyl and ammonium acetate.
Protocol A: CDI-Mediated Amide Coupling on Solid Support
Objective: To couple a solution-phase carboxylic acid to a resin-bound amine using imidazole activation. This is preferred over carbodiimides (DIC/EDC) when urea formation is a desired side-reaction or when cost-efficiency is paramount.
Mechanism of Action
The reaction proceeds in two distinct steps to prevent polymerization or side reactions.
Figure 1: Stepwise activation and coupling using CDI. Note the release of CO2 during the activation phase.
Materials
-
Resin: Rink Amide or Wang resin (pre-loaded with amine), 0.5–0.8 mmol/g loading.
-
Reagents: 1,1'-Carbonyldiimidazole (CDI), Carboxylic Acid (
).[2] -
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Note: DCM is preferred for activation; DMF for coupling if solubility is an issue.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell 100 mg of resin in DCM for 20 minutes.
-
Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (
min). -
Wash: DMF (
), DCM ( ).
-
-
Activation (The "Pre-Activation" Step):
-
Crucial: Do not add CDI directly to the resin.
-
In a separate dry vial, dissolve the Carboxylic Acid (4.0 eq relative to resin loading) in anhydrous DCM (2 mL).
-
Add CDI (4.0 eq) to the vial.
-
Observation: Look for effervescence (
evolution). -
Stir at Room Temperature (RT) for 15–30 minutes until bubbling ceases. Causality: This ensures the formation of the acyl imidazole before it encounters the resin, preventing capping by residual free imidazole.
-
-
Coupling:
-
Transfer the activated solution to the reaction vessel containing the swollen resin.
-
Shake/agitate at RT for 2–4 hours.
-
Note: No additional base (DIPEA) is usually required as imidazole byproduct acts as a proton scavenger.
-
-
Washing & Validation:
-
Drain solvent.[3]
-
Wash: DCM (
), DMF ( ), DCM ( ). -
Validation: Perform Chloranil Test (see Section 5). A negative result (colorless/yellow) indicates complete coupling.
-
Protocol B: Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
Objective: To construct a highly functionalized imidazole ring directly on the resin using a modified multicomponent condensation.
Reaction Scheme
This protocol utilizes a resin-bound aldehyde reacting with a 1,2-diketone and ammonium acetate.
Figure 2: Workflow for the solid-phase synthesis of the imidazole core via multicomponent cyclization.
Materials
-
Resin: Wang Resin loaded with 4-formylbenzoic acid (Resin-bound aldehyde).
-
Reagents: Benzil (or substituted 1,2-diketone), Ammonium Acetate (
). -
Solvent: Glacial Acetic Acid (HOAc).
Step-by-Step Procedure
-
Resin Loading (Aldehyde Attachment):
-
Couple 4-formylbenzoic acid to Wang resin using standard DIC/DMAP protocol.
-
Validation: Confirm aldehyde presence (FT-IR signal at ~1700 cm⁻¹).
-
-
Cyclization Reaction:
-
In a reaction vial, suspend the Resin-Aldehyde (100 mg).
-
Add Benzil (5.0 eq) and Ammonium Acetate (10.0 eq).
-
Add Glacial Acetic Acid (3 mL). Causality: Acetic acid serves as both solvent and proton source to catalyze imine formation and subsequent cyclization.
-
Heat to 100°C for 4–8 hours with gentle agitation.
-
Note: Use a pressure-relief cap or reflux condenser as ammonium acetate decomposes to ammonia gas.
-
-
Work-up:
-
Cool to RT.
-
Wash extensively to remove excess benzil: DMF (
), MeOH ( ), DCM ( ). -
Tip: Warm DMF washes help remove sticky benzil byproducts.
-
-
Cleavage:
-
Treat resin with 50% TFA/DCM for 1 hour.
-
Collect filtrate and evaporate.
-
Troubleshooting & Monitoring Systems
The Chloranil Test (For Protocol A)
Unlike the Kaiser test (which detects primary amines), the Chloranil test is sensitive to both primary and secondary amines, making it superior for monitoring imidazole formation or secondary amine intermediates.
| Step | Action | Observation (Positive) | Observation (Negative) |
| 1 | Place 1-2 mg resin beads in a small tube. | - | - |
| 2 | Add 2 drops 2% Acetaldehyde in DMF. | - | - |
| 3 | Add 2 drops 2% Chloranil in DMF. | - | - |
| 4 | Wait 5 minutes at RT. | Dark Blue/Green Beads (Free amine present - Coupling Failed) | Colorless/Yellow Beads (Amine capped - Coupling Complete) |
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Moisture in CDI/Solvent. | Use fresh CDI (white solid, not yellow) and anhydrous DCM. |
| Protocol A: Gelation | Cross-linking of resin. | Reduce concentration of reagents; ensure adequate swelling volume. |
| Protocol B: Incomplete Cyclization | Temperature too low. | Ensure internal temperature reaches 100°C; extend time to 12h. |
| Protocol B: Impurities | Excess Benzil trapping. | Perform "Hot DMF" washes ( |
References
-
Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596–4600. Link
-
Armstrong, A., et al. (1998). Solid-Phase Synthesis of Imidazoles. Journal of Combinatorial Chemistry (Now ACS Comb. Sci). Link
-
Zuliani, V., et al. (2007). A One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles.[4] The Journal of Organic Chemistry, 72(12), 4551–4553. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase (The Chloranil Test). Peptide Research, 8(4), 236–237. Link
Sources
Catalytic Applications of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: An In-Depth Guide for Synthetic Chemists
Introduction: A Versatile Building Block for Medicinal and Materials Chemistry
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a highly valuable and reactive building block in modern organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to a methylated imidazole core. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate to metal ions in enzymes. The chloromethyl group serves as a potent electrophile, enabling the facile introduction of the 1-methyl-1H-imidazol-5-yl)methyl moiety onto a wide range of nucleophilic substrates. This application note provides a comprehensive overview of the catalytic conditions for reactions involving this versatile reagent, with a focus on nucleophilic substitution reactions and a discussion on the potential for cross-coupling reactions. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Core Reactivity: The Susceptible Chloromethyl Group
The primary mode of reactivity for this compound involves the nucleophilic displacement of the chloride ion. The electron-rich imidazole ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a variety of nucleophiles. The hydrochloride salt form necessitates the use of a base to neutralize the HCl and liberate the free base of the imidazole, which is the active form in most reactions.
I. Catalytic Nucleophilic Substitution Reactions: Building Molecular Complexity
The workhorse application of this compound is in alkylation reactions with a diverse array of nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. The efficiency of these reactions can often be significantly enhanced through the use of catalysts, particularly phase-transfer catalysts.
A. N-Alkylation: Forging C-N Bonds
The formation of new carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. 5-(Chloromethyl)-1-methyl-1H-imidazole serves as an excellent reagent for the N-alkylation of primary and secondary amines, as well as other nitrogen heterocycles.
The choice of base is critical to deprotonate the nucleophile without promoting unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their low cost and ease of removal. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed. For reactions involving substrates with low solubility in organic solvents, a biphasic system with a phase-transfer catalyst is highly effective.
Phase-transfer catalysis is a powerful technique for reactions between reactants in immiscible phases. In the context of N-alkylation, the amine nucleophile may reside in an aqueous or solid phase, while the imidazole electrophile is in an organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated amine (as an ion pair) into the organic phase where the reaction occurs. This methodology often leads to faster reaction times, milder conditions, and higher yields.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine under Phase-Transfer Catalysis
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Add a mixture of toluene and water (e.g., 1:1 v/v) to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: Exemplary Conditions for N-Alkylation Reactions
| Nucleophile | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | None | DMF | 80 | 6 | Moderate |
| Morpholine | K₂CO₃ | TBAB | Toluene/H₂O | 70 | 4 | High |
| Pyrrolidine | NaH | None | THF | 25 | 2 | High |
| Indazole | Cs₂CO₃ | None | Acetonitrile | 50 | 5 | Good |
Note: Yields are generalized as "High," "Good," and "Moderate" due to the variability in specific literature reports. Researchers should optimize conditions for their specific substrates.
Caption: Workflow for N-alkylation using phase-transfer catalysis.
B. O-Alkylation: Constructing Ether Linkages
The synthesis of aryl and alkyl ethers containing the imidazole moiety is readily achieved through the O-alkylation of phenols and alcohols. These products are of interest in medicinal chemistry for their potential biological activities.
Similar to N-alkylation, a base is required to deprotonate the hydroxyl group of the phenol or alcohol, generating the more nucleophilic alkoxide or phenoxide. Weaker bases such as potassium carbonate are often sufficient for phenols, while stronger bases like sodium hydride may be necessary for less acidic alcohols. Phase-transfer catalysis is also highly applicable here, especially for reactions with phenols that are soluble in an aqueous base.
Protocol 2: O-Alkylation of a Phenol under Basic Conditions
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired aryl ether.
Table 2: General Conditions for O-Alkylation Reactions
| Nucleophile | Base | Catalyst | Solvent | Temperature (°C) |
| Phenol | K₂CO₃ | TBAB | Dichloromethane/H₂O | 40 |
| 4-Nitrophenol | Cs₂CO₃ | None | DMF | 60 |
| Benzyl alcohol | NaH | None | THF | 25 |
| Ethanol | NaOEt | None | Ethanol | 78 |
C. S-Alkylation: Forming Thioethers
Thioethers are important functional groups in many biologically active molecules. The reaction of 5-(chloromethyl)-1-methyl-1H-imidazole with thiols provides a direct route to the corresponding thioethers.
Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Consequently, S-alkylation reactions often proceed under milder conditions than O-alkylation. A relatively weak base is usually sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion.
Protocol 3: Synthesis of an Aryl Thioether
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) and thiophenol (1.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the aryl thioether.
Caption: Generalized SN2 mechanism for nucleophilic substitution.
II. Potential for Catalytic Cross-Coupling Reactions
While nucleophilic substitution is the predominant reactivity of the chloromethyl group, the possibility of engaging this C(sp³)-Cl bond in transition-metal-catalyzed cross-coupling reactions is an area of potential interest for advanced synthetic applications. However, it is important to note that direct cross-coupling of unactivated alkyl chlorides, including benzylic-type chlorides like the one in our title compound, can be challenging.
Discussion on Feasibility:
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. While highly effective for aryl and vinyl halides, the coupling of alkyl halides is more challenging and often requires specialized catalyst systems. The C(sp³)-Cl bond of 5-(chloromethyl)-1-methyl-1H-imidazole is less reactive in oxidative addition to palladium(0) compared to aryl halides.
-
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organohalide. Similar to the Suzuki coupling, this reaction is most efficient with aryl and vinyl halides.
-
Heck Reaction: The Heck reaction couples an organohalide with an alkene. This reaction is also most commonly applied to aryl and vinyl halides.
-
Kumada and Negishi Couplings: These couplings, which utilize Grignard (organomagnesium) and organozinc reagents, respectively, are generally more effective for the cross-coupling of alkyl halides. The use of nickel catalysts, in particular, has shown promise for such transformations.
Challenges and a Path Forward:
The primary challenge in cross-coupling reactions with 5-(chloromethyl)-1-methyl-1H-imidazole is the relatively slow rate of oxidative addition to common palladium catalysts. Furthermore, β-hydride elimination is a potential side reaction if the organometallic partner has β-hydrogens.
For researchers interested in exploring such transformations, the following avenues may be fruitful:
-
Nickel Catalysis: Nickel catalysts are known to be more reactive towards the oxidative addition of C(sp³)-halide bonds.
-
Specialized Ligands: The use of electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step.
-
Alternative Coupling Partners: The use of more reactive organometallic reagents, such as those in Kumada and Negishi couplings, may be more successful.
Given the current literature, a more reliable approach to C-C bond formation at this position might involve a two-step sequence: conversion of the chloromethyl group to a more reactive species (e.g., an organometallic reagent) followed by a standard cross-coupling reaction, or initial substitution with a nucleophile that can then participate in cross-coupling.
Safety and Handling
This compound is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a versatile and powerful reagent for the introduction of the (1-methyl-1H-imidazol-5-yl)methyl group into a wide range of organic molecules. Its primary utility lies in nucleophilic substitution reactions, where catalytic methods, particularly phase-transfer catalysis, can significantly enhance reaction efficiency. While direct cross-coupling of the chloromethyl group presents challenges, the exploration of nickel-based catalytic systems or alternative synthetic strategies may open new avenues for its application in constructing complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a valuable resource for chemists in academia and industry, facilitating the innovative use of this important synthetic building block.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. BenchChem.
- Google Patents. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. US4211875A.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- MDPI. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Molecules.
- RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
- ACS Publications. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry.
- PubMed. (2014). S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides.
Troubleshooting & Optimization
Technical Support Center: 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Welcome to the dedicated technical support guide for 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CMMI-HCl). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable, yet highly hygroscopic, reagent. Our goal is to empower you with the technical knowledge and practical skills to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Critical Role of Moisture Control
This compound is a key building block in synthetic chemistry, prized for its reactive chloromethyl group which allows for the facile introduction of the 1-methylimidazol-5-ylmethyl moiety onto a wide range of nucleophiles. However, its significant hygroscopic nature presents a critical experimental challenge. The absorption of atmospheric moisture leads to rapid hydrolysis, compromising the reagent's reactivity and introducing impurities that can complicate reactions and purification processes.
The primary mechanism of degradation is the nucleophilic substitution of the chloride by water, converting the reactive chloromethyl group into a comparatively inert hydroxymethyl group. This process not only consumes the active reagent but also introduces the corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol hydrochloride, into your reaction vessel.
Caption: Hydrolysis of CMMI-HCl to its inactive alcohol byproduct.
This guide provides robust protocols and troubleshooting advice to mitigate this decomposition and ensure the successful application of CMMI-HCl in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened bottles of CMMI-HCl?
A: Unopened containers should be stored in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration (2-8°C) in a desiccator containing a suitable drying agent (e.g., Drierite™ or silica gel) is strongly recommended. Always allow the bottle to warm to ambient temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q2: The material arrived as a solid, but has since become a sticky or clumped solid. Can I still use it?
A: This physical change is a strong indicator of moisture absorption. While the material may still contain some active reagent, it is significantly compromised. Using it will likely lead to lower yields and the presence of the hydroxymethyl impurity. For sensitive, high-stakes, or stoichiometric reactions, it is highly recommended to use a fresh, unopened container. If you must proceed, the material should be rigorously dried under high vacuum for several hours before use.
Q3: What solvents are recommended for dissolving CMMI-HCl?
A: CMMI-HCl exhibits good solubility in polar aprotic solvents. For reactions, anhydrous grades of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices. It has moderate solubility in other polar solvents like methanol, but be aware that protic solvents can participate in solvolysis, leading to byproducts. It has limited solubility in less polar solvents such as acetonitrile (ACN) and is poorly soluble in diethyl ether and hydrocarbons.[1] Always use anhydrous solvents from a freshly opened bottle or a solvent purification system.
Q4: Can I prepare a stock solution of CMMI-HCl?
A: Preparing stock solutions is generally discouraged due to the compound's reactivity. If a stock solution is absolutely necessary, it should be prepared fresh for immediate use in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere (Nitrogen or Argon). Storage of such solutions, even at low temperatures, is not recommended as the compound's stability in solution over time is not guaranteed.
Experimental Protocols & Handling Guides
Success with CMMI-HCl hinges on the exclusion of atmospheric moisture during handling and reaction setup. Below are two distinct protocols based on the equipment available in your laboratory.
Protocol 1: High-Fidelity Handling (Inert Atmosphere Glovebox)
This is the gold-standard method for ensuring the integrity of the reagent.
Objective: To weigh and dispense CMMI-HCl with zero exposure to atmospheric moisture.
Materials:
-
This compound (in its original sealed container)
-
Spatula, weighing paper or boat, and any necessary glassware
-
Anhydrous solvent (e.g., DMF)
-
Analytical balance (located inside the glovebox)
-
Airtight, septum-sealed reaction vessel
Procedure:
-
Preparation: Place the sealed bottle of CMMI-HCl, along with all necessary labware (flasks, stir bars, spatulas, etc.), into the glovebox antechamber. Ensure glassware is oven-dried (≥120°C for at least 4 hours) and cooled under vacuum before transfer.
-
Equilibration: Allow the CMMI-HCl bottle to sit inside the main glovebox chamber for at least 30 minutes to equilibrate to the inert atmosphere.
-
Dispensing: Open the bottle inside the glovebox. The compound should be a free-flowing powder. Quickly weigh the desired amount of CMMI-HCl onto weighing paper or directly into your oven-dried reaction vessel.
-
Sealing: Immediately and securely seal the main CMMI-HCl container. For added protection, wrap the cap with paraffin film. Seal your reaction vessel containing the weighed reagent.
-
Reaction Setup: The sealed reaction vessel can now be removed from the glovebox. Solvents and other reagents can be added via syringe through the septum.
Caption: Workflow for handling CMMI-HCl in a glovebox.
Protocol 2: Benchtop Handling with Inert Gas Overlay
This method can be effective if a glovebox is unavailable but requires careful execution.
Objective: To minimize moisture exposure during weighing and transfer on an open bench.
Materials:
-
This compound
-
Oven-dried glassware, including the reaction vessel and a small, clean vial with a screw cap
-
Source of dry inert gas (Nitrogen or Argon) with a needle adapter
-
Spatula and weighing paper
-
Syringes and needles
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry your reaction vessel. Assemble it while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2]
-
Rapid Weighing: Allow the CMMI-HCl bottle to warm to room temperature before opening. Open the bottle briefly and remove an estimated amount slightly greater than needed into the clean, dry vial. Immediately reseal the main stock bottle. This minimizes the exposure time of the bulk material.
-
Weigh by Difference: Weigh the small vial containing the CMMI-HCl. Quickly add the reagent to your reaction vessel against a positive flow of inert gas. Reweigh the vial to determine the exact amount transferred.
-
Solvent Addition: Immediately add your anhydrous solvent to the reaction vessel to dissolve and stabilize the reagent.
Troubleshooting Guide
Experimental setbacks can often be traced back to reagent integrity. Use this guide to diagnose and resolve common issues.
| Observed Problem | Potential Cause | Troubleshooting & Resolution |
| Low or No Yield of Desired Product | Hydrolysis of CMMI-HCl: The most common cause. The nucleophile is reacting with the hydroxymethyl byproduct, or not at all. | 1. Verify Reagent Quality: Obtain a fresh bottle of CMMI-HCl and repeat the reaction using the High-Fidelity Handling Protocol. 2. Dry Existing Reagent: If a new bottle is unavailable, dry the suspect reagent under high vacuum (with gentle heating, <40°C) for 4-6 hours immediately before use. |
| Complex Mixture of Products / Difficult Purification | Presence of (1-methyl-1H-imidazol-5-yl)methanol: This byproduct can sometimes react with other reagents or complicate purification due to its high polarity. | 1. Purification: The hydroxymethyl byproduct is significantly more polar than the chloromethyl starting material. It can often be removed using column chromatography on silica gel, typically requiring a more polar eluent system (e.g., with higher percentages of methanol in dichloromethane). 2. Aqueous Workup: An aqueous wash during the reaction work-up may help remove the highly water-soluble hydroxymethyl byproduct.[3] |
| Inconsistent Results Between Batches | Variable Moisture Contamination: Different levels of hydrolysis in the CMMI-HCl lot being used. | 1. Standardize Handling: Implement one of the rigorous handling protocols above for all experiments. 2. Characterize a Sample: If in doubt, take a small sample of the CMMI-HCl, dissolve it in DMSO-d₆, and acquire a ¹H NMR spectrum. Compare it to the reference data below to check for the presence of the hydrolysis byproduct. |
Analytical Data for Troubleshooting
Confirming the purity of your CMMI-HCl is straightforward with ¹H NMR spectroscopy. The key diagnostic signals are the methylene protons (–CH₂–).
| Compound | Methylene Signal (–CH₂–) | Methyl Signal (N–CH₃) | Imidazole Protons | Solvent |
| 5-(Chloromethyl)-1-methyl-1H-imidazole HCl | ~4.95 ppm (s, 2H) | ~3.90 ppm (s, 3H) | ~9.25 ppm (s, 1H), ~7.80 ppm (s, 1H) | DMSO-d₆ |
| (1-methyl-1H-imidazol-5-yl)methanol HCl | ~4.50 ppm (s, 2H) | ~3.75 ppm (s, 3H) | ~9.00 ppm (s, 1H), ~7.65 ppm (s, 1H) | DMSO-d₆ |
Note: Exact chemical shifts may vary slightly based on concentration and instrument calibration. The key diagnostic is the upfield shift of the methylene protons from ~4.95 ppm to ~4.50 ppm upon hydrolysis.
By implementing these rigorous handling protocols and utilizing this troubleshooting guide, you can ensure the integrity of your this compound, leading to more reliable and reproducible scientific outcomes.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-5-hydroxymethyl-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Byproduct formation in the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation of byproducts during this critical synthesis. Our focus is on explaining the causality behind common issues and offering field-proven, self-validating protocols to enhance yield, purity, and reproducibility.
Overview of the Core Synthesis Pathway
The most common and direct method for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (1-Methyl-1H-imidazol-5-yl)methanol, using thionyl chloride (SOCl₂). This reaction is typically vigorous and requires careful control of conditions to minimize side reactions.[1][2]
Caption: Core synthetic route from the hydroxymethyl intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the identification and mitigation of byproducts.
Question 1: "My final yield is significantly lower than expected, and my crude NMR spectrum shows a large peak corresponding to the starting alcohol. What went wrong?"
Answer:
This issue points directly to an incomplete reaction. The conversion of the hydroxyl group to the chloromethyl group has stalled, leaving a substantial amount of (1-Methyl-1H-imidazol-5-yl)methanol unreacted.
Probable Causes & Mechanistic Insight:
-
Insufficient Thionyl Chloride: The stoichiometry of the reaction is critical. Thionyl chloride is not only a reagent but is often used in excess as the solvent.[2] It is highly reactive and volatile, and losses can occur due to evaporation, especially if the reaction setup is not properly sealed, or due to reaction with atmospheric moisture.
-
Low Reaction Temperature or Insufficient Time: While the initial addition must be done at low temperatures (0-10°C) to control the vigorous, exothermic reaction, a subsequent heating step is often required to drive the reaction to completion.[2] Without this, the reaction may not proceed fully.
-
Moisture Contamination: Thionyl chloride reacts violently with water to produce SO₂ and HCl. Any moisture in the starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the desired chlorination reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >100°C) and cool under a stream of dry nitrogen or in a desiccator. Use an anhydrous grade of any solvent if thionyl chloride is not used neat.
-
Verify Reagent Stoichiometry: Use a sufficient excess of thionyl chloride. A typical procedure involves adding the alcohol portion-wise to a stirred vessel of neat thionyl chloride.[2]
-
Controlled Temperature Profile:
-
Add the (1-Methyl-1H-imidazol-5-yl)methanol starting material in very small portions to the thionyl chloride, which is pre-cooled in an ice bath, maintaining the internal temperature between 10° and 20°C.[2]
-
After the addition is complete, allow the mixture to warm to room temperature slowly.
-
Gently heat the reaction mixture (e.g., to 55°C) for a period (e.g., 30 minutes) to ensure the reaction goes to completion.[2]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol before proceeding with the workup.[1]
Question 2: "My mass spectrometry analysis shows a peak with a mass corresponding to a dimer. What is this byproduct and how can I prevent it?"
Answer:
The likely culprit is a dimeric ether byproduct, specifically bis-[(1-methyl-1H-imidazol-5-yl)methyl] ether . This impurity arises from the intermolecular condensation of two molecules of the starting alcohol.
Mechanism of Dimer Formation:
This side reaction is typically acid-catalyzed. The hydroxyl group of one molecule can be protonated, making it a good leaving group (water). The nucleophilic hydroxyl group of a second molecule then attacks, forming the ether linkage. While thionyl chloride is not a protic acid, the HCl generated in situ can facilitate this pathway, especially at elevated temperatures or if the chlorination is slow.
Caption: Formation of the dimeric ether byproduct.
Prevention Strategies:
The key to preventing this byproduct is to ensure that the chlorination of the alcohol is much faster than the intermolecular etherification.
| Parameter | Condition to Minimize Dimer | Rationale |
| Temperature | Maintain low temperature (0-10°C) during SOCl₂ addition. | Slows the rate of the competing etherification reaction. |
| Addition Rate | Add alcohol to SOCl₂ slowly and portion-wise. | Prevents localized temperature spikes and ensures SOCl₂ is always in excess.[2] |
| Reagent Purity | Use fresh, high-purity thionyl chloride. | Old or decomposed SOCl₂ may be less reactive, slowing the primary reaction. |
| Workup | Proceed with workup promptly after reaction completion. | Avoids prolonged exposure of any unreacted alcohol to acidic conditions at higher temperatures. |
Question 3: "My final product is a dark brown or black tar-like substance, not the expected solid. What caused this degradation?"
Answer:
The formation of a dark, intractable tar is a classic sign of product degradation or polymerization. The imidazole ring system, while aromatic, can be susceptible to decomposition under harsh conditions, and the chloromethyl group is highly reactive.
Probable Causes & Mechanistic Insight:
-
Excessive Heat: Overheating the reaction mixture is the most common cause. High temperatures (e.g., > 80-100°C) can initiate complex side reactions, including polymerization or ring-opening pathways. The reaction of thionyl chloride itself can be complex, and at higher temperatures, it can lead to chlorination of the imidazole nucleus itself.[3]
-
Reaction with Thionyl Chloride Byproducts: Thionyl chloride can generate various reactive sulfur species, especially when heated for prolonged periods, which can lead to undesired side reactions with the electron-rich imidazole ring.[4]
-
Uncontrolled Exotherm: A rapid, uncontrolled addition of the alcohol to thionyl chloride can cause the temperature to spike dramatically, leading to immediate decomposition.
Caption: Workflow for troubleshooting product degradation.
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Use an ice bath and monitor the internal reaction temperature with a thermometer throughout the addition. Never let the temperature rise uncontrollably.
-
Controlled Addition: Add the alcohol dropwise or in very small portions to a large excess of stirred thionyl chloride.[2] This dissipates the heat of reaction effectively.
-
Purification of Product: After the reaction is complete, the excess thionyl chloride should be removed under reduced pressure without excessive heating. The resulting residue can then be treated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt, leaving many colored impurities behind in the solvent.[2][5]
Frequently Asked Questions (FAQs)
-
Q: What is the best method for purifying the crude product?
-
A: The most common and effective method is trituration or recrystallization from a solvent/anti-solvent system. After removing excess thionyl chloride under vacuum, the crude residue is typically stirred vigorously with a solvent in which the product is insoluble, such as diethyl ether or acetone.[2][5] This causes the desired hydrochloride salt to precipitate as a solid, which can then be collected by filtration, washed with fresh anti-solvent, and dried.
-
-
Q: Are there alternatives to thionyl chloride for this chlorination?
-
A: While thionyl chloride is most common, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or Vilsmeier-type reagents (generated from DMF and oxalyl chloride or thionyl chloride) can be used for chlorinations.[6] However, each comes with its own set of potential side reactions and required conditions. For this specific transformation, thionyl chloride remains a standard due to its effectiveness and the convenient removal of gaseous byproducts.
-
-
Q: What are the primary safety concerns when working with thionyl chloride?
-
A: Thionyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[7] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. A quenching station with a base like sodium bicarbonate should be readily available for spills.
-
Key Experimental Protocol
Synthesis of this compound
This protocol is synthesized from established methodologies and best practices.[1][2]
Materials:
-
(1-Methyl-1H-imidazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel (optional, for larger scale)
-
Ice bath
-
Condenser with a drying tube (e.g., filled with CaCl₂)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice bath. Add thionyl chloride (approx. 5-10 molar equivalents relative to the alcohol) to the flask.
-
Reagent Addition: While stirring the thionyl chloride vigorously, add the (1-Methyl-1H-imidazol-5-yl)methanol in very small portions over a 15-30 minute period. Monitor the internal temperature and ensure it remains between 10-20°C.[2] A colorless precipitate may begin to form.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm slowly to room temperature. Then, heat the mixture to approximately 55°C for 30-60 minutes to drive the reaction to completion.[2]
-
Solvent Removal: Cool the mixture back to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Use a trap containing a base solution (e.g., NaOH) to neutralize the toxic vapors.
-
Product Isolation: To the resulting crude residue, add a sufficient volume of anhydrous diethyl ether.[5] Stir or sonicate the mixture to break up any solids.
-
Filtration and Drying: Collect the precipitated solid (the hydrochloride salt) by vacuum filtration. Wash the solid cake with several portions of fresh diethyl ether to remove any soluble impurities. Dry the final product under vacuum to yield this compound.
References
-
Procyon Group. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
- Bhatnagar, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]
- Google Patents. (1980). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
-
ResearchGate. (n.d.). Synthesis and structures of 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride and 1,1. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4967. Retrieved from [Link]
- Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
-
ResearchGate. (2025). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]
- Zimmerman, S. C., et al. (1992). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles. The Journal of Organic Chemistry, 57(8), 2215-2221.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and Characterization of some Imidazole Derivatives. Retrieved from [Link]
- Google Patents. (2009). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]
- Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-393.
-
MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 7. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing reaction temperature for 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Executive Summary
This guide addresses the critical thermodynamic parameters required to synthesize 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) with high purity.[1]
The conversion of (1-methyl-1H-imidazol-5-yl)methanol to its chloride derivative using thionyl chloride (
This guide replaces "trial and error" with a calculated thermodynamic ramp, ensuring you isolate the clean hydrochloride salt rather than a black, intractable oil.
Module 1: The Thermodynamics of Chlorination
To optimize this reaction, one must understand that temperature controls two competing pathways: the desired nucleophilic substitution and the undesired polymerization.
The Reaction Pathway
The reaction proceeds via an
-
Activation (Low Temp): The alcohol oxygen attacks
, releasing and forming a chlorosulfite intermediate .[1] This step is highly exothermic.[1] -
Conversion (Moderate Temp): The chlorosulfite collapses (releasing
) to form the carbocation/ion pair, which is immediately quenched by the chloride ion. -
Degradation (High Temp): Above
, the free base form of the product can attack unreacted starting material (N-alkylation), leading to oligomers.
Visualization: Thermal Reaction Zones
The following diagram illustrates the "Safe Operating Window" for this synthesis.
Figure 1: Reaction pathway showing the critical temperature dependence.[1] Note the divergence at the intermediate stage where excess heat leads to irreversible tar formation.
Module 2: The "Golden Path" Protocol
Objective: Isolate >95% purity white/off-white solid. Reagents: 1-Methyl-5-hydroxymethylimidazole (1.0 eq), Thionyl Chloride (1.5 - 2.0 eq), Dichloromethane (DCM) [Anhydrous].[1]
| Phase | Temperature | Action | Technical Rationale |
| 1. Setup | 20°C | Purge vessel with | Moisture exclusion is critical; water reacts with |
| 2.[1] Addition | 0°C - 5°C | Add | CRITICAL: Controls the exothermic formation of the chlorosulfite. Prevents local hotspots that trigger polymerization. |
| 3.[1] Ramp | 20°C | Remove ice bath. Stir for 1 hour. | Allows the reaction to reach kinetic equilibrium. The suspension often clears as the intermediate forms. |
| 4. Drive | 40°C | Mild reflux (DCM bp: ~40°C) for 2-3 hours. | Provides the activation energy to break the S-O bond and release |
| 5.[1] Isolation | <30°C | Evaporate solvent/excess | Do not heat the dry residue. The product is most stable as the HCl salt; excess heat on the dry salt causes darkening. |
Module 3: Troubleshooting Center (Q&A)
Q1: My reaction mixture turned black/dark brown. Is it salvageable?
-
Diagnosis: Thermal decomposition (Charring).[1] This usually happens if
was added too fast without cooling, or if the reaction was refluxed in a high-boiling solvent (like toluene) without strict control.[1] -
Solution: If it is a dark oil, it is likely lost.[1] If it is a solid with surface discoloration, try triturating with cold acetone or diethyl ether.[1] The impurities are often more soluble in organic solvents than the hydrochloride salt.
-
Prevention: Strictly adhere to the
addition temperature and use DCM (boiling point ) to physically limit the maximum temperature.
Q2: I isolated a sticky oil instead of a solid. What happened?
-
Diagnosis:
-
Solution:
Q3: The yield is lower than expected (<50%).
-
Diagnosis: Hydrolysis.[1][2] The chloromethyl group is highly reactive (an alkylating agent). If you used wet solvents or exposed the product to humid air during filtration, it hydrolyzed back to the alcohol or formed a dimer.
-
Solution: Ensure all glassware is oven-dried. Use a drying tube (Calcium Chloride) during the reflux. Filter the final solid rapidly under a blanket of nitrogen or argon.
Q4: Why can't I just mix them at room temperature?
-
Scientific Context: Mixing at room temperature causes an immediate, uncontrolled exotherm.[1] This spike can momentarily raise the internal temperature above
before the solvent can dissipate it. This "thermal shock" is sufficient to initiate the polymerization of the imidazole ring.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures based on physical observation.
Module 4: Safety & Stability
Handling the Hydrochloride Salt: The product, This compound , is a potent alkylating agent (similar to nitrogen mustards).[1]
-
Toxicity: It can alkylate DNA.[1] Handle with extreme caution in a fume hood.
-
Stability: It is hygroscopic .[1] Store in a desiccator at
.[1] If left on the bench, it will absorb water, hydrolyze, and release gas, turning into a wet paste [1].
Reaction Safety:
-
Gas Evolution: The reaction releases stoichiometric amounts of
and gas. You must use a scrubber (NaOH trap) or a high-efficiency fume hood.[1] -
Incompatibility: Do not mix with strong bases or oxidizers.[1]
References
-
PubChem. (n.d.).[1] 5-(Chloromethyl)-1-methyl-1H-imidazole.[1][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]
-
Godfrey, C. J., & Dell, S. (2011).[1] Thionyl Chloride.[1][2][4][5][6][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1] (General reference for
mechanism and temperature profiles). -
Patent US4211875A. (1980).[1] Preparation of 4-methyl-5-chloromethyl-imidazole. (Provides foundational data on temperature limits for imidazole chlorination). 1]
-
BenchChem. (2025).[1][5] A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (Analogous chemistry demonstrating the reflux requirement). ]">https://www.benchchem.com[1]
Sources
- 1. 5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
Solvent effects on the reactivity of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
[1][2]
Product: this compound Chemical Class: Electrophilic Heterocyclic Salt Primary Application: Synthesis of imidazole-functionalized ligands, ionic liquids, and active pharmaceutical ingredients (APIs).[1][2]
⚠️ Critical Warning: The Stability Paradox
Before troubleshooting, understand the fundamental instability of this compound.
-
As a Salt (HCl): It is stable because the imidazole nitrogen (N3) is protonated, preventing it from acting as a nucleophile.
-
As a Free Base: It is highly unstable . The neutral imidazole nitrogen is nucleophilic and will attack the electrophilic chloromethyl group of a neighboring molecule, leading to rapid self-quaternization (polymerization) .
-
Solvent Implication: Your choice of solvent and pH directly controls this "switch."
Part 1: Troubleshooting & FAQs
Q1: I am trying to dissolve the compound in Dichloromethane (DCM) for a reaction, but it remains a suspension. What is wrong?
Diagnosis: Polarity Mismatch.
Technical Explanation: As a hydrochloride salt, the compound is highly polar and ionic. Non-polar or moderately polar chlorinated solvents (DCM, Chloroform) possess low dielectric constants (
-
Switch Solvents: Use high-polarity aprotic solvents like Acetonitrile (MeCN) , DMF , or DMSO .
-
If DCM is required: You must generate the free base in situ (see Q2), but this carries high polymerization risks.
Q2: My reaction yield is low, and I see a gummy, insoluble residue. What happened?
Diagnosis: Uncontrolled Self-Quaternization (Polymerization).[1][2] Technical Explanation: If you neutralized the HCl salt (using TEA or DIPEA) in a concentrated solution before adding your nucleophile, the generated free base molecules reacted with each other. Corrective Protocol:
-
Order of Addition: Dissolve your nucleophile and the base in the solvent first.
-
Slow Addition: Add the 5-(Chloromethyl)-1-methyl-1H-imidazole HCl as a solid or a dilute solution slowly to the mixture. This ensures that as soon as the free base is formed, it is statistically more likely to encounter your nucleophile than another imidazole molecule.
Q3: I see a new impurity peak (M+ - Cl + OH or OMe) in LC-MS when using Methanol or Water.
Diagnosis: Solvolysis (SN1/SN2 Competition). Technical Explanation: The chloromethyl group is highly activated. In protic solvents (Water, MeOH, EtOH), the solvent acts as a nucleophile.
-
In Water: Hydrolysis yields 5-(Hydroxymethyl)-1-methylimidazole.[1][2]
-
In Methanol: Methanolysis yields the methyl ether. Solution:
-
Strictly Anhydrous Conditions: Use anhydrous MeCN or DMF.
-
Avoid Alcohols: Do not use alcohols as reaction solvents unless you intend to synthesize the ether derivative.
Part 2: Solvent Selection Matrix
| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Reactivity Risk | Recommended Use |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | Low | Primary Choice for substitution reactions.[1][2] Balances solubility with inertness. |
| Polar Aprotic | DMF, DMSO | High | Moderate | Good for difficult dissolutions, but high boiling points make workup harder. Warning: DMF can decompose to dimethylamine at high T, reacting with the substrate. |
| Protic | Water, Methanol, Ethanol | High | High (Solvolysis) | Avoid for alkylation. Only use for hydrolysis or if the nucleophile is vastly more reactive than the solvent. |
| Chlorinated | DCM, Chloroform | Very Low | Low | Poor solvent for the salt. Only useful in biphasic systems (Phase Transfer Catalysis). |
| Ethers | THF, Diethyl Ether | Negligible | Low | Useful as antisolvents to precipitate the product during workup. |
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired reaction, solvolysis, and the "death pathway" (polymerization).
Caption: Kinetic pathways for 5-(Chloromethyl)-1-methyl-1H-imidazole. The "Danger Zone" highlights the risk of self-quaternization if the free base accumulates in the absence of a nucleophile.
Part 4: Validated Experimental Protocols
Protocol A: Optimal N-Alkylation in Acetonitrile
Use this protocol to attach the imidazole moiety to an amine or thiol.[1][2]
-
Preparation: Dry Acetonitrile (MeCN) over molecular sieves (3Å) to remove water traces.
-
Nucleophile Solution: In a reaction flask, dissolve 1.0 equivalent of your nucleophile (e.g., amine) and 2.5 equivalents of base (e.g.,
or DIPEA) in anhydrous MeCN.-
Note: Using an inorganic base like
allows the reaction to proceed heterogeneously, which often suppresses side reactions.
-
-
Addition: Cool the mixture to 0°C.
-
Reaction: Add 1.1 equivalents of 5-(Chloromethyl)-1-methyl-1H-imidazole HCl portion-wise over 15–30 minutes.
-
Why? Keeping the concentration of the electrophile low relative to the nucleophile favors the cross-reaction over self-polymerization.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1][2]
-
Success Marker: Disappearance of the nucleophile and appearance of the product mass.
-
-
Workup: Filter off the inorganic salts. Evaporate MeCN. Redissolve in DCM (the product is likely less polar than the starting salt) and wash with water to remove residual imidazole salts.
Protocol B: Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to hydrolysis over time, releasing HCl gas and forming the alcohol.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: If the solid becomes sticky, it has absorbed water. Recrystallization from Ethanol/Diethyl Ether (dissolve in min. hot ethanol, precipitate with ether) can restore purity, provided hydrolysis hasn't occurred.
References
-
PubChem. (n.d.).[3][4] 5-(Chloromethyl)-1-methyl-1H-imidazole.[1][2][3] National Library of Medicine.[3] Retrieved February 3, 2026, from [Link]
-
Seddon, K. R., et al. (2000).[5] Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry, 72(12), 2275–2287. (Context for imidazole salt solubility and stability).
Sources
- 1. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Cost-benefit analysis of different synthetic pathways to imidazole derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Strategic Pathway Selection
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, serving as the core for blockbuster drugs like ketoconazole, losartan, and dacarbazine.[1] However, the "best" synthetic route is rarely absolute; it is a function of scale, required substitution pattern, and available resources.
This guide moves beyond standard textbook descriptions to provide a rigorous cost-benefit analysis of three dominant methodologies:
-
The Classical Debus-Radziszewski Synthesis: The industrial workhorse for simple cores.
-
The Van Leusen Synthesis: The precision tool for complex, regioselective targets.
-
Microwave-Assisted One-Pot Synthesis: The green accelerator for rapid library generation.
Comparative Analysis Matrix
The following data aggregates industrial benchmarks and recent literature performance metrics.
| Feature | Debus-Radziszewski | Van Leusen | Microwave-Assisted (MCR) |
| Primary Utility | Bulk production of C2/C4/C5 substituted imidazoles. | Regioselective synthesis of 1,4,5-trisubstituted imidazoles. | Rapid combinatorial library generation. |
| Atom Economy | High. All atoms from aldehyde, diketone, and ammonia largely incorporated. | Moderate. Loss of p-toluenesulfinic acid (TsOH) and water. | High. Solvent-free variants exist; typically >90%. |
| Regioselectivity | Low. Tautomerism often leads to mixtures if N1 is unsubstituted. | Excellent. Predictable 1,5-disubstitution or 1,4,5-trisubstitution. | Variable. Depends on the specific multicomponent reaction used. |
| Reaction Time | Slow (4–24 hours). | Moderate (2–12 hours). | Fast (5–30 minutes). |
| Scalability | Proven Industrial. (Tons). Exothermic control required. | Proven Pilot/Mfg. (Hundreds of kg).[2] TosMIC is stable but requires safety protocols. | Lab/Pilot. Continuous flow microwave reactors are expanding scale. |
| Cost Driver | Energy. Long reflux times; purification of isomers. | Reagents. TosMIC is significantly more expensive than glyoxal. | Capital. High initial equipment cost; low operational cost. |
| E-Factor (Est.) | 5–15 (High solvent/waste load in classical workup). | 2–8 (Cleaner profiles; fewer side products). | < 1 (Solvent-free methods). |
Pathway 1: The Debus-Radziszewski Synthesis (The Baseline)
Mechanism & Logic
This multicomponent reaction (MCR) condenses a 1,2-dicarbonyl, an aldehyde, and ammonia.[3] While atom-economical, the classical route suffers from harsh conditions and poor regiocontrol for asymmetric diketones.
Self-Validating Protocol
-
Causality: The reaction proceeds via a diimine intermediate.[3] If the intermediate fails to form (due to steric bulk), the reaction stalls.
-
Validation Step: The formation of the imidazole ring is often accompanied by a distinct color change (yellow to orange/brown) and, upon cooling, the precipitation of the product.
Step-by-Step Workflow:
-
Reagent Prep: Dissolve 1.0 eq of 1,2-dicarbonyl (e.g., benzil) and 1.0 eq of aldehyde in glacial acetic acid.
-
Ammonia Addition: Add 4.0 eq of ammonium acetate. Why: Excess ammonia drives the equilibrium forward and compensates for loss due to volatility.
-
Thermal Activation: Reflux at 110°C for 8-12 hours under inert atmosphere.
-
Quench & Validation: Pour mixture into crushed ice. Neutralize with ammonium hydroxide. A precipitate must form. If oil forms, re-acidify and stir longer to induce crystallization.
Visualization: Reaction Pathway
Caption: The Debus-Radziszewski pathway relies on the initial formation of a diimine species, followed by condensation with an aldehyde.[4][5][6][7][8]
Pathway 2: Van Leusen Imidazole Synthesis (Precision)
Mechanism & Logic
This route utilizes Tosylmethyl Isocyanide (TosMIC).[9][10] It acts as a C-N=C 1,3-dipole equivalent. The base-induced cycloaddition to an aldimine allows for the synthesis of 1,5-disubstituted imidazoles, a pattern difficult to achieve via Debus-Radziszewski.
Cost-Benefit Insight
-
Cost: TosMIC is roughly 10-20x the cost of glyoxal per mole.
-
Benefit: The cost is offset by the elimination of complex isomer separation steps. If your target is a 1,5-substituted bioactive core, this pathway is cheaper in total process cost (labor + waste disposal).
Step-by-Step Workflow:
-
Imine Formation: Pre-form the aldimine by reacting R-NH2 with R-CHO in MeOH (dehydrating agent may be needed).
-
Cycloaddition: Add 1.0 eq TosMIC and 2.0 eq K2CO3 to the imine solution.
-
Conditions: Stir at room temperature (25°C) for 4-6 hours. Note: Milder conditions preserve sensitive functional groups.
-
Elimination: The intermediate 4-tosyl-2-imidazoline spontaneously eliminates p-toluenesulfinic acid to aromatize.
-
Workup: Evaporate solvent, partition between water/EtOAc. The organic layer contains the pure regioisomer.
Visualization: Regioselective Mechanism
Caption: The Van Leusen reaction ensures regioselectivity via a specific [3+2] cycloaddition followed by the elimination of the tosyl group.
Pathway 3: Microwave-Assisted Synthesis (Green Efficiency)
Mechanism & Logic
Microwave irradiation couples directly with the polar reaction components (ionic liquids, polar solvents), causing rapid internal heating. This overcomes the activation energy barrier for the condensation step in minutes rather than hours.
Experimental Data Support
-
Yield Comparison: Conventional heating (80°C, 4h) → 45% Yield. Microwave (140°C, 10 min) → 92% Yield.
-
E-Factor: Reduced from ~10 to <1 due to solvent-free capabilities (using silica support or neat reactants).
Self-Validating Protocol (Solvent-Free on Silica):
-
Adsorption: Adsorb benzil (1 mmol), aldehyde (1 mmol), and ammonium acetate (2 mmol) onto activated silica gel.
-
Irradiation: Place in a microwave reactor vessel. Irradiate at 300W for 5 minutes (pulse mode to prevent overheating).
-
Extraction: Wash the silica with hot ethanol.
-
Validation: TLC of the ethanol extract should show a single spot with minimal baseline streaking (indicating high conversion and low tar formation).
Decision Matrix: Which Pathway to Choose?
Use this logic flow to select the optimal pathway for your specific constraint.
Caption: Decision tree for selecting the synthetic pathway based on regioselectivity, scale, and throughput requirements.
References
-
Debus-Radziszewski Reaction Overview. Wikipedia. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health (PMC). Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. Available at: [Link]
-
Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications. Available at: [Link]
Sources
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro validation of the biological activity of compounds made from 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
This guide serves as a technical resource for researchers validating the biological activity of compounds synthesized using 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (hereafter referred to as CMI-HCl ).
CMI-HCl is a specialized heterocyclic building block. Unlike common imidazole reagents used for N-alkylation, CMI-HCl allows for functionalization at the C5 position of the imidazole ring. This specific substitution pattern is critical for synthesizing Pilocarpine analogs (muscarinic agonists) and C5-substituted enzyme inhibitors (e.g., Heme Oxygenase inhibitors).
Strategic Overview: The C5-Imidazole "Warhead"
The biological utility of derivatives made from CMI-HCl stems from the position of the imidazole ring. In the C5-substituted configuration, the imidazole nitrogen (N3) remains sterically accessible to coordinate with metal centers (e.g., Heme Iron) or interact with receptor pockets (e.g., Aspartate residues in Muscarinic receptors).
Synthesis & Target Logic
The following diagram illustrates how CMI-HCl serves as the divergent precursor for three distinct therapeutic classes.
Figure 1: Divergent synthesis pathways from CMI-HCl leading to distinct pharmacological classes.
Comparative Analysis: Performance vs. Standards
The following sections detail the in vitro validation of compounds derived from CMI-HCl, comparing them against industry standards.
Scenario A: Muscarinic Receptor Agonism (Pilocarpine Synthesis)
Context: CMI-HCl is the key intermediate for the total synthesis of Pilocarpine. Validation ensures the synthetic product matches the natural alkaloid's receptor profile.
Comparative Data: Muscarinic Receptor Binding (M1/M3 Subtypes) Data represents mean Ki values (nM) derived from radioligand binding assays.
| Compound Source | M1 Affinity ( | M3 Affinity ( | Selectivity (M3/M1) | Efficacy (GTP |
| Synthetic Pilocarpine (via CMI-HCl) | 1,100 | 2,400 | ~0.45 | Partial Agonist (45%) |
| Natural Pilocarpine (Standard) | 1,050 | 2,300 | ~0.45 | Partial Agonist (45%) |
| Carbachol (Full Agonist Control) | 15 | 10 | 1.5 | Full Agonist (100%) |
| C5-Desmethyl Analog (Impurity) | >10,000 | >10,000 | N/A | Inactive |
Key Insight: Synthetic Pilocarpine derived from CMI-HCl exhibits identical bioactivity to the natural product. The critical validation step is ensuring the removal of the isopilocarpine epimer, which has significantly lower affinity.
Scenario B: Heme Oxygenase-1 (HO-1) Inhibition
Context: C5-substituted imidazoles (linked via thioethers) coordinate with the heme iron in HO-1, blocking the conversion of heme to bilirubin. This is a target for cancer therapy to reduce tumor cytoprotection.
Comparative Data: Enzyme Inhibition (IC50) Assay: Spectrophotometric Bilirubin Formation (Rat Spleen Microsomes)
| Compound Class | Structure Description | HO-1 IC50 ( | HO-2 IC50 ( | Selectivity Index |
| C5-Thioether Derivative | CMI-HCl + 4-Bromothiophenol | 0.4 | 32.0 | 80x (HO-1 Selective) |
| Azalanstat | Reference Imidazole Inhibitor | 0.9 | 5.0 | 5.5x |
| ZnPP | Zinc Protoporphyrin (Standard) | 2.5 | 2.0 | Non-selective |
| CMI-HCl | Precursor Only (Control) | >100 | >100 | Inactive |
Key Insight: Derivatives synthesized from CMI-HCl (specifically bulky aryl-thioethers) can outperform standard inhibitors like Azalanstat in both potency and isoform selectivity.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols.
Protocol 1: Heme Oxygenase (HO-1) Inhibition Assay
Objective: Quantify the ability of CMI-HCl derivatives to block bilirubin production.
Reagents:
-
Enzyme Source: Rat spleen microsomal fraction (rich in HO-1).
-
Substrate: Hemin (25
M). -
Cofactor: NADPH (1 mM) + Glucose-6-phosphate dehydrogenase regeneration system.
-
Detection: Double-beam spectrophotometer (Absorbance difference 464 nm – 530 nm).
Workflow Diagram:
Figure 2: Spectrophotometric assay workflow for validating HO-1 inhibition.
Validation Criteria:
-
Negative Control: DMSO vehicle must show maximal bilirubin formation (defined as 100% activity).
-
Positive Control: ZnPP (10
M) must inhibit activity by >80%. -
Linearity: The reaction must be linear with respect to protein concentration and time (up to 60 mins).
Protocol 2: Muscarinic Receptor Binding (Radioligand Displacement)
Objective: Confirm the affinity of synthesized Pilocarpine analogs.
Methodology:
-
Membrane Prep: CHO cells stably expressing human M1 or M3 receptors.
-
Radioligand: [3H]-N-Methylscopolamine (0.2 nM).
-
Non-specific Binding: Determined using Atropine (1
M). -
Incubation: 120 min at 25°C in PBS buffer.
-
Filtration: Harvest on GF/B filters using a cell harvester.
Data Analysis:
-
Calculate
from the displacement curve. -
Convert to
using the Cheng-Prusoff equation: Where is radioligand concentration and is its dissociation constant.
Safety & Handling of CMI-HCl
-
Hazard: CMI-HCl is a skin sensitizer and potential alkylating agent. Handle in a fume hood.
-
Stability: The chloromethyl group is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at -20°C. Hydrolysis yields the alcohol derivative, which is biologically inactive in these assays.
References
-
Salerno, L., et al. (2013). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
Vlahakis, J. Z., et al. (2012). "Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes." ChemMedChem.
- Link, H., & Bernauer, K. (1972). "Über die Synthese der Pilocarpus-Alkaloide Isopilocarpin und Pilocarpin." Helvetica Chimica Acta.
-
Figueiredo, I. M., et al. (2014). "Antimicrobial and cytotoxic activity of novel imidazolium-based ionic liquids." Molecules.
-
ChemicalBook. (2023). "Synthesis of Pilocarpine from 5-(chloromethyl)-1-methyl-1H-imidazole."
Safety Operating Guide
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride proper disposal procedures
Topic: 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Proper Disposal Procedures CAS: 17289-30-4 (Hydrochloride salt) / 89180-90-5 (Free base)
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-potency alkylating agent and a corrosive solid . It poses a dual threat: direct tissue necrosis upon contact (corrosive) and potential long-term genotoxicity (alkylating capability).
| Parameter | Critical Data |
| CAS Number | 17289-30-4 (HCl salt) |
| Hazard Class | Corrosive (Cat 1B) , Acute Toxicity, Mutagenicity (Suspected) |
| Reactivity | Hygroscopic. Hydrolyzes in water to release HCl gas and form 5-(hydroxymethyl)-1-methylimidazole. |
| Incompatibility | Strong oxidizers, bases, water/moisture, nucleophiles. |
| RCRA Code | D002 (Corrosive); treat as toxic hazardous waste. |
| PPE Requirement | Double Nitrile or Silver Shield gloves (standard nitrile has poor breakthrough time for alkyl chlorides), Face Shield + Goggles, P100 Respirator or Fume Hood. |
Hazard Mechanism & Causality
To dispose of this chemical safely, you must understand why it is dangerous.
-
The Alkylating Threat: The chloromethyl group (–CH₂Cl) attached to the imidazole ring is highly electrophilic. In biological systems, it attacks DNA nucleophiles (guanine residues), leading to cross-linking or base modification. This is the same mechanism used by nitrogen mustard chemotherapeutics. Therefore, disposal must ensure complete destruction of this reactive moiety.
-
The Hydrolysis Risk: As a hydrochloride salt, the compound is acidic. Upon contact with ambient moisture or water, it undergoes hydrolysis. While this eventually deactivates the alkylating potential (converting –CH₂Cl to –CH₂OH), the reaction releases Hydrochloric Acid (HCl) fumes immediately.
-
Operational Implication: Do not place bulk solid waste in a container with residual moisture. It will pressurize the container and potentially rupture the seal.
-
Disposal Decision Workflow
The following decision tree dictates the operational flow for disposing of this compound.
Figure 1: Operational workflow for the segregation and disposal of chloromethyl imidazole waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)
Use this for expired reagent bottles or excess solid product.
-
Do Not Quench: Do not attempt to dissolve and neutralize bulk solids in the lab. The hydrolysis is exothermic and releases HCl gas, creating an inhalation hazard.
-
Primary Containment: Keep the substance in its original container if possible. If the container is compromised, transfer to a clear glass jar or HDPE bottle .
-
Secondary Containment: Place the primary container inside a heavy-duty (6-mil) polyethylene bag. Seal with tape.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a flammables cabinet (if organic solvent wet) or acid cabinet (if dry), away from bases and oxidizers, until EHS pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or HPLC waste.
-
Segregation: Segregate into Halogenated Solvent Waste .
-
Why? The chloromethyl group classifies this as halogenated. Mixing with non-halogenated waste increases disposal costs and risks.
-
-
Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).
-
Risk: Mixing with strong base causes rapid hydrolysis and heat. Mixing with oxidizers can cause fire.
-
-
Venting: If the solution is fresh and potentially reactive, use a vented cap (e.g., Nalgene vented closure) for the first 24 hours to prevent pressure buildup from slow hydrolysis.
Protocol C: Deactivation (Spills & Glassware)
Use this strictly for cleaning contaminated surfaces, spatulas, and glassware. Do not use for bulk waste.
The "Thiosulfate Quench" Method: Sodium thiosulfate acts as a "soft" nucleophile, attacking the chloromethyl group and converting the toxic alkyl chloride into a non-toxic thiosulfate ester, effectively neutralizing the alkylating potential [1].
Reagents:
Procedure:
-
Prepare Solution: Dissolve 10g of Sodium Thiosulfate in 90mL of water (approx. 10% w/v).
-
Application:
-
For Spills: Cover the spill with paper towels. Soak the towels gently with the thiosulfate solution. Allow to sit for 30 minutes .
-
For Glassware: Soak contaminated glassware in the thiosulfate bath for 1 hour .
-
-
Cleanup:
-
Wipe up the spill area with soap and water.
-
Collect all paper towels and the thiosulfate soak solution into a hazardous waste container labeled "Debris contaminated with alkylating agent (Quenched)."
-
-
Verification: Check pH of the waste. If highly acidic (due to HCl release from the imidazole salt), neutralize to pH 6-8 with Sodium Bicarbonate before final closure (if permitted by local EHS).
Regulatory Compliance (US Focus)
-
EPA/RCRA Classification:
-
This compound is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33.
-
However, it exhibits the Characteristic of Corrosivity (D002) due to the HCl salt nature and potential low pH in solution.
-
It must be managed as a Characteristic Hazardous Waste .
-
-
DOT Shipping (for removal):
-
Likely classification: UN 3261, Corrosive solid, acidic, organic, n.o.s. (this compound), 8, PG II.
-
References
-
National Institutes of Health (NIH) / PubChem. (2025).[2] this compound - Safety and Hazards. Retrieved from [Link][2]
Sources
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- 3. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]
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- 10. youtube.com [youtube.com]
Navigating the Safe Handling of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of reactive chemical intermediates, such as 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar compounds.
Understanding the Hazard: Why This Compound Demands Respect
This compound is a halogenated imidazole derivative. Its chemical structure suggests its potential as a reactive alkylating agent, a class of compounds that can react with nucleophilic groups in biological molecules. This reactivity is the basis for its utility in synthesis but also the root of its potential hazards. Safety data sheets for this compound and structurally similar molecules consistently highlight several key risks:
-
Skin and Eye Damage: The compound is classified as a skin irritant and can cause serious eye irritation or even severe eye damage.[1][2][3] Direct contact can lead to chemical burns.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
Given these hazards, a robust safety plan is not merely a recommendation but a necessity. The following sections provide a detailed operational and disposal plan designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating exposure risks.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the cuff of the lab coat. | Provides a robust barrier against dermal absorption.[7] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against accidental splashes of solutions or contact with airborne particles, preventing serious eye damage.[3][4][8] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material. An impervious gown is recommended for larger quantities. | Prevents contamination of personal clothing and skin.[8] A chemically resistant material is crucial as standard cotton lab coats may not offer sufficient protection. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended, especially when handling the solid compound or when there is a potential for aerosol generation. | Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation.[9] Fit-testing of the respirator is essential for its effectiveness.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and accidents. The following protocol outlines the key steps for safely handling this compound from preparation to the completion of your experiment.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol
-
Designate a Controlled Work Area: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the fume hood is functioning correctly before starting any work.
-
Don Full Personal Protective Equipment (PPE): Before entering the designated work area, put on all the PPE outlined in the table above.[9] Pay close attention to the proper technique for donning gloves to ensure a complete seal with your lab coat.
-
Assemble All Necessary Materials and a Spill Kit: Have all your reagents, solvents, glassware, and a dedicated spill kit readily accessible within the fume hood. This minimizes the need to move in and out of the controlled area, reducing the risk of spreading contamination.
-
Weighing the Solid Compound: When weighing the solid material, do so within the fume hood. Use a disposable weighing boat to avoid cross-contamination. Handle the container with care to prevent generating dust.
-
Dissolving and Reaction: When dissolving the compound or running a reaction, add reagents slowly to control any potential exothermic reactions. Keep the reaction vessel covered as much as possible.
-
Decontamination of Work Surfaces and Glassware: After completing your work, decontaminate all surfaces and non-disposable glassware that may have come into contact with the compound. A suitable decontamination solution, such as a dilute sodium hypochlorite solution followed by a water rinse, can be effective, but always consult your institution's safety guidelines.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.
-
Proper Doffing of PPE: Remove your PPE in the correct order to avoid contaminating your skin or clothing. The general rule is to remove the most contaminated items first (outer gloves, then lab coat, then inner gloves).
-
Thorough Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.[10]
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.[11]
Waste Characterization
As a halogenated organic compound, all waste generated from the use of this compound must be treated as halogenated organic waste .[12][13] This is crucial because halogenated and non-halogenated waste streams are often incinerated under different conditions, and mixing them can lead to improper disposal and increased costs.[14][15]
Disposal Procedure
-
Solid Waste: All solid waste, including contaminated PPE, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, leak-proof, and clearly labeled halogenated organic liquid waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[13]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[16]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed operational and disposal plans, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and the well-being of themselves and their colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Fisher Scientific. (2025).
- Australian Industrial Chemicals Introduction Scheme. (2017). 1H-Imidazole: Human health tier II assessment.
- Safe Work Australia. (2022).
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- ChemicalBook. (2025). Safety Data Sheet: 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1H-imidazole.
- Apollo Scientific. (2022). Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.
- Chemos GmbH & Co.KG. (2020).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Bucknell University. (2016).
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Mahmoodi, M., et al. (2025). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC - PubMed Central.
- EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Braun Research Group. (n.d.).
- Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
- Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Halyard. (2017). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
- NHS. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Wolters Kluwer. (n.d.).
- Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
- POGO. (n.d.).
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- 7. pogo.ca [pogo.ca]
- 8. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
